Delphinidin chloride
Description
Paraffin is a common name for a group of high molecular weight alkane hydrocarbons with the general formula CnH2n+2, where n is between 22 and 27. Paraffin is also a technical name for an alkane in general, but in most cases it refers specifically to a linear, or normal alkane. It is mostly found as a white, odorless, tasteless, waxy solid, with a melting point between 47C and 65C. It is insoluble in water, but soluble in ether, benzene, and certain esters. Paraffin is unaffected by most common chemical reagents but oxidizes readily.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNDMZIBVDSQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13270-61-6 (Parent) | |
| Record name | Delphinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701019982 | |
| Record name | Delphinidin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.] | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Paraffin oils | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oil mist, mineral | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/581 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Very high (USCG, 1999), 360 °C, 680 °F | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90 | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid | |
CAS No. |
8012-95-1, 528-53-0, 8002-74-2 | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Delphinidin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delphinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraffin oils | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Delphinidin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paraffin oils | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELPHINIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6MD4AEHE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Paraffin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/RV55730.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
0 °F (NIOSH, 2023), 0 °F | |
| Record name | MINERAL OIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12191 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mineral oil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OIL MISTS, MINERAL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/704 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Oil mist (mineral) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0472.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Mechanism of Action of Delphinidin Chloride: A Technical Guide
Introduction
Delphinidin chloride is a prominent member of the anthocyanidin class of flavonoids, which are natural pigments responsible for the vibrant red, blue, and purple colors of many fruits, flowers, and vegetables.[1] Beyond its role as a colorant, delphinidin is a polyphenolic compound recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its multifaceted biological activities stem from its ability to interact with a wide array of molecular targets, thereby modulating critical cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanisms of Action
The biological effects of this compound are pleiotropic, involving direct antioxidant activity, inhibition of key enzymes and receptors, and complex modulation of intracellular signaling cascades.
Antioxidant Activity
The foundational mechanism of delphinidin is its potent antioxidant capacity.[1] The presence of multiple hydroxyl groups on its diphenylpropane-based structure allows it to act as an effective scavenger of reactive oxygen species (ROS) and other free radicals.[1][4] This activity helps protect cells from oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous chronic diseases.[1][5] Studies have shown that delphinidin's free radical scavenging ability is among the highest of the common anthocyanidins.[6][7]
Direct Inhibition of Enzymes and Receptors
This compound directly interacts with and inhibits the activity of several key proteins involved in cell proliferation, inflammation, and epigenetic regulation.
-
Receptor Tyrosine Kinases (RTKs): Delphinidin is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver of proliferation in many cancers, with a reported IC50 value of 1.3 μM.[8] By blocking EGFR, it effectively shuts down downstream pro-survival signaling cascades.[2][8] It also inhibits other RTKs, such as VEGFR2, contributing to its anti-angiogenic effects.[2]
-
Histone Acetyltransferases (HATs): Delphinidin acts as an inhibitor of p300/CBP histone acetyltransferase activity, with an IC50 of approximately 30 μM.[9][10] HATs play a crucial role in chromatin remodeling and gene expression, and their inhibition by delphinidin can suppress inflammatory signaling by preventing the acetylation of transcription factors like NF-κB.[9]
-
Other Enzymes: Delphinidin has been shown to inhibit other enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and glyoxalase I (GLO I), an enzyme implicated in detoxification and apoptosis resistance in cancer cells.[2][4][11]
Modulation of Cellular Signaling Pathways
Delphinidin exerts significant influence over major signaling networks that regulate cell fate, including proliferation, survival, and inflammatory responses.
This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Delphinidin has been shown to inhibit this pathway at multiple levels.[12][13] It can block the activation of the upstream kinase PI3K and inhibit the phosphorylation (activation) of Akt and the downstream effector, the mammalian target of rapamycin (mTOR).[2][14] This dual inhibition effectively halts the pro-growth and anti-apoptotic signals transmitted through this cascade.[12][14]
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting resistance to apoptosis.[3] Delphinidin effectively suppresses this pathway by inhibiting the IκB kinase (IKK) complex.[15] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and DNA binding activity.[3][15]
The MAPK family—comprising primarily ERK, JNK, and p38—regulates diverse cellular activities, including proliferation, differentiation, and stress responses. Delphinidin's effect on this pathway is context-dependent. It generally inhibits the pro-proliferative ERK1/2 pathway.[16][17] Conversely, in some cancer cells, it can activate the stress-related JNK pathway, which contributes to the induction of apoptosis.[16][17] This differential regulation allows delphinidin to simultaneously block growth signals and promote cell death.
Induction of Apoptosis and Cell Cycle Arrest
A key outcome of delphinidin's modulation of signaling pathways is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle in cancer cells.
-
Apoptosis: Delphinidin promotes apoptosis through both intrinsic and extrinsic pathways. It alters the balance of Bcl-2 family proteins, increasing the pro-apoptotic Bax while decreasing the anti-apoptotic Bcl-2.[15] This leads to mitochondrial dysfunction and the activation of initiator caspase-9 and executioner caspase-3.[15][18] It has also been shown to activate caspase-8, a key component of the extrinsic pathway.[15]
-
Cell Cycle Arrest: Delphinidin treatment causes cancer cells to arrest in the G2/M phase of the cell cycle.[15][16] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1 and Cdk1, which are essential for the G2 to M transition.[16][17]
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives has been quantified against various molecular targets and cell lines.
Table 1: Inhibitory Concentrations (IC50) of Delphinidin and Derivatives against Molecular Targets
| Compound | Target | IC50 Value | Reference(s) |
| This compound | EGFR | 1.3 µM | [8] |
| This compound | p300/CBP HATs | ~30 µM | [9][10] |
| This compound | Glyoxalase I (GLO I) | 1.9 µM | [4] |
| Delphinidin-3-O-glucoside | EGFR | 2.37 µM | [19] |
| Delphinidin-3-O-glucoside | Estrogen Receptor β (ERβ) | 9.7 µM | [19] |
Table 2: Cytotoxic Activity (IC50) of Delphinidin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| A431 | Skin Cancer | 18 µM | [8] |
| LXFL529L | Lung Cancer | 33 µM | [8] |
| HT29 | Colon Cancer | 35 µM | [20] |
| LoVo | Colon Cancer | 38 µM | [20] |
| SK-MES-1 | Lung Cancer | 44 µM | [20] |
| A549 | Lung Cancer | 55 µM | [20] |
| NCI-H441 | Lung Cancer | 58 µM | [20] |
| 22Rν1 | Prostate Cancer | 90 µM | [20] |
| HCT116 | Colon Cancer | 110 µM | [15][20] |
Key Experimental Protocols
The mechanisms of delphinidin have been elucidated using a range of standard molecular and cell biology techniques.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of delphinidin on cell proliferation.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 10-240 µM) for a specified duration (e.g., 48 hours).[15][21]
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Methodology:
-
Cells are treated with delphinidin as described above.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry. The resulting data distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][21]
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a reporter enzyme or fluorophore.
-
Methodology:
-
Cells are treated with delphinidin, then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, Caspase-3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[15][18]
-
Experimental Workflow Visualization
Conclusion
The mechanism of action of this compound is remarkably complex and multifaceted. It operates as a potent antioxidant, a direct inhibitor of crucial oncogenic and inflammatory enzymes, and a powerful modulator of fundamental cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK networks. The cumulative effect of these interactions is the suppression of cell proliferation, the induction of cell cycle arrest, and the promotion of apoptosis in pathological contexts such as cancer, as well as the mitigation of inflammatory responses. This comprehensive inhibitory profile makes this compound a compelling molecule for further investigation and a promising candidate for the development of novel therapeutic and chemopreventive agents.
References
- 1. CAS 528-53-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. Anti-inflammatory effect of delphinidin on intramedullary spinal pressure in a spinal cord injury rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Delphinidin, an Anthocyanidin in Pigmented Fruits and Vegetables, Induces Apoptosis and Cell Cycle Arrest in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Delphinidin induces apoptosis via cleaved HDAC3-mediated p53 acetylation and oligomerization in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. mdpi.com [mdpi.com]
- 21. phcog.com [phcog.com]
In Vitro Antioxidant Properties of Delphinidin Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the deep blue and purple hues observed in many fruits and vegetables. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: In Vitro Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from key antioxidant assays, providing a comparative overview of its efficacy.
| Assay | Parameter | Value | Reference Compound | Reference |
| DPPH Radical Scavenging Activity | IC50 | 3.74 µM | - | [1] |
| ABTS Radical Scavenging Activity | Relative Activity | High | Trolox | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | Relative Activity | High | Trolox | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 4.05 µmol TE/µmol* | Trolox | [2] |
*Note: The ORAC value is for Delphinidin-3-glucoside, a glycosylated form of delphinidin. The antioxidant activity of anthocyanidins can be influenced by glycosylation.[1]
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are tailored for the evaluation of pure compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.
-
The blank should contain the solvent used for the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox) and make serial dilutions.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution (or standard/blank) to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound and a standard (e.g., Trolox or FeSO₄·7H₂O) and make serial dilutions.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution (or standard/blank) to 190 µL of the FRAP reagent in a 96-well microplate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., Trolox) and is typically expressed as µmol Trolox equivalents per gram or mole of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution of this compound and a standard antioxidant (Trolox) and make serial dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the this compound solution (or standard/blank) and 150 µL of the fluorescein solution.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement:
-
Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
-
Signaling Pathways and Experimental Workflows
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular response to oxidative stress.
NF-κB Signaling Pathway
Delphinidin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, it can reduce the expression of pro-inflammatory genes and mitigate oxidative stress-induced inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Delphinidin can modulate this pathway, which is often dysregulated in conditions associated with oxidative stress.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Nrf2-ARE Signaling Pathway
Delphinidin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes.
Caption: this compound activates the Nrf2-ARE signaling pathway.
Experimental Workflow for In Vitro Antioxidant Analysis
A typical workflow for assessing the in vitro antioxidant properties of this compound is outlined below.
Caption: Workflow for in vitro antioxidant capacity assessment.
Conclusion
This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging mechanisms and the modulation of key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and professionals in drug development, offering standardized methodologies and a summary of quantitative data to facilitate further investigation into the therapeutic potential of this promising natural compound. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to understand the complex mechanisms of action and the practical steps involved in its in vitro evaluation.
References
Delphinidin Chloride: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin is a primary plant anthocyanidin that imparts blue and purple hues to a wide variety of flowers, fruits, and vegetables. As a potent antioxidant and anti-inflammatory agent, delphinidin and its glycosides are of significant interest to the scientific community for their potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the most significant natural sources of delphinidin, detailed protocols for its extraction and purification, and an examination of its modulation of key cellular signaling pathways. Delphinidin chloride, a stable salt form, is often utilized in research and as an analytical standard.
Natural Sources of Delphinidin
Delphinidin is abundant in numerous deeply pigmented plants. The concentration of delphinidin and its derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. The maqui berry is recognized as the richest known natural source of delphinidin.[1][2] Other substantial sources include bilberries, blueberries, eggplant peel, blackcurrants, and concord grapes.[3][4][5][6][7][8]
Quantitative Analysis of Delphinidin in Various Natural Sources
The following table summarizes the delphinidin content found in several key natural sources. It is important to note that values can differ based on the analytical methods employed, the specific glycosidic forms of delphinidin measured, and whether the analysis was performed on fresh or dry weight.
| Natural Source | Delphinidin Content | Notes |
| Maqui Berry (Aristotelia chilensis) | Standardized extracts contain ≥25% delphinidins.[9][10] Total anthocyanin content can be over 600 mg/100g dry weight, with delphinidin derivatives comprising approximately 83% of this.[11] | Richest known natural source of delphinidins. |
| Bilberry (Vaccinium myrtillus) | Total anthocyanin content ranges from 300-700 mg/100g fresh weight.[12] Delphinidin and cyanidin are the main anthocyanidins.[13] One study identified delphinidin 3-glucoside at a concentration of 24.3 µg/mL in an extract.[14] | A significant source with a high concentration of various delphinidin glycosides. |
| Blueberry (Vaccinium corymbosum) | Total anthocyanin content can be up to 438 mg/100g fresh weight (2762 mg/100g dry weight).[15] Delphinidin-3-glucoside has been reported at concentrations of 288 mg/100g dry weight.[16] | Content varies widely between cultivars. |
| Eggplant Peel (Solanum melongena) | Delphinidin-3-rutinoside is the major anthocyanin, with concentrations reported as high as 562 mg/100g dry weight using ultrasound-assisted extraction.[17] Total anthocyanin content has been reported as 12.08 mg/100g dry weight.[18] | A readily available and potent source of delphinidin glycosides. |
Extraction and Purification of Delphinidin
The extraction and purification of delphinidin from its natural sources is a critical step for its use in research and drug development. The choice of methodology depends on the starting material, desired purity, and scale of the operation. Generally, the process involves an initial extraction from the plant matrix, followed by one or more purification steps to isolate delphinidin from other phytochemicals.
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of delphinidin.
This protocol is adapted from studies optimizing anthocyanin extraction from eggplant peels and is effective for obtaining a high yield of delphinidin glycosides.[17][19]
Materials:
-
Fresh or dried eggplant peels
-
Ethanol (96%)
-
Hydrochloric acid (1N)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman filter paper)
Methodology:
-
Sample Preparation: If using fresh eggplant peels, wash and dry them thoroughly. If using dried peels, grind them into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent by acidifying 96% ethanol with 1N hydrochloric acid (e.g., to a final concentration of 0.1% HCl).
-
Extraction:
-
Mix the eggplant peel material with the acidified ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 25°C.
-
-
Separation:
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant and collect the supernatant.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous extract is rich in delphinidin glycosides and can be used for further purification or analysis.
-
This protocol describes a general method for purifying delphinidin from a crude extract using a C18 SPE cartridge. This technique separates anthocyanins from more polar compounds like sugars and organic acids.
Materials:
-
Crude delphinidin extract (from Protocol 1 or other extraction methods)
-
C18 SPE cartridges
-
Methanol (acidified with 0.1% HCl)
-
Ethyl acetate
-
Deionized water (acidified with 0.1% HCl)
-
SPE manifold
Methodology:
-
Cartridge Conditioning:
-
Pass methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing acidified deionized water through it.
-
-
Sample Loading:
-
Load the crude delphinidin extract onto the conditioned cartridge. The anthocyanins will adsorb to the C18 stationary phase.
-
-
Washing:
-
Wash the cartridge with acidified deionized water to remove sugars, organic acids, and other polar impurities.
-
Wash the cartridge with ethyl acetate to remove less polar impurities.
-
-
Elution:
-
Elute the purified delphinidin glycosides from the cartridge using acidified methanol.
-
-
Drying:
-
The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator to yield a purified delphinidin-rich extract.
-
HPLC is a powerful technique for both the analytical quantification and preparative purification of delphinidin and its various glycosidic forms.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a diode array detector (DAD) or a mass spectrometer (MS) detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Solvent A: Acidified water (e.g., with 0.5% trifluoroacetic acid or 1% formic acid).
-
Solvent B: Acidified acetonitrile or methanol.
-
-
Detection: Anthocyanins are monitored at approximately 520 nm.
Methodology:
-
Sample Preparation: The purified extract from SPE or other methods is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.
-
Injection: Inject the sample onto the HPLC column.
-
Separation: Run a gradient program to separate the different anthocyanins based on their polarity. Delphinidin and its glycosides will elute at specific retention times.
-
Quantification: For analytical purposes, compare the peak areas to a calibration curve generated using a this compound standard.
-
Purification: For preparative HPLC, collect the fractions corresponding to the delphinidin peaks of interest.
This compound
Delphinidin is often available commercially and used as an analytical standard in its chloride salt form (this compound).[8] This salt form enhances the stability of the flavylium cation, which is the colored form of the anthocyanidin. The conversion of delphinidin to this compound typically occurs during extraction and purification in the presence of hydrochloric acid.
Biological Activity and Signaling Pathways
Delphinidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These effects are mediated through the modulation of various cellular signaling pathways.
Modulation of NF-κB and MAPK Signaling Pathways
Delphinidin has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[4][20][21][22]
-
NF-κB Pathway: Delphinidin can prevent the degradation of IκBα, an inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes.[1][20][23]
-
MAPK Pathway: Delphinidin can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[3][20][21][22] This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Experimental Workflow for Delphinidin Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and analysis of delphinidin from a natural source.
Conclusion
Delphinidin and its chloride salt are valuable natural compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of the primary natural sources of delphinidin, with a focus on those containing the highest concentrations. The detailed experimental protocols for extraction and purification offer a practical foundation for researchers to isolate this compound for further study. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its observed anti-inflammatory and anti-cancer properties. Continued research into the bioavailability and clinical efficacy of delphinidin is warranted to fully realize its potential in drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Delphinidin induces apoptosis and inhibits epithelial‐to‐mesenchymal transition via the ERK/p38 MAPK‐signaling pathway in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Delphinidin - Wikipedia [en.wikipedia.org]
- 9. Delphinidin-Rich Maqui Berry Extract (Delphinol®) Lowers Fasting and Postprandial Glycemia and Insulinemia in Prediabetic Individuals during Oral Glucose Tolerance Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delphinol® - the X-factor for your finished product [delphinol.de]
- 11. researchgate.net [researchgate.net]
- 12. Bilberry (Vaccinium myrtillus L.) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bilberries: Curative and Miraculous – A Review on Bioactive Constituents and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. redalyc.org [redalyc.org]
- 17. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Bioactive Compound Extraction from Eggplant Peel by Response Surface Methodology: Ultrasound-Assisted Solvent Qualitative and Quantitative Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gup.ugal.ro [gup.ugal.ro]
- 20. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Delphinidin Chloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a naturally occurring pigment responsible for the vibrant blue and purple hues observed in many fruits, flowers, and vegetables. Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its modulation of key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is characterized by a C6-C3-C6 flavonoid backbone, with a positively charged oxygen atom in the C-ring, classifying it as a flavylium cation. The structure features six hydroxyl groups, which are key to its chemical reactivity and biological activity.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride | [1] |
| Chemical Formula | C₁₅H₁₁ClO₇ | [1] |
| Molecular Weight | 338.70 g/mol | [2][3][4] |
| CAS Number | 528-53-0 | [3][4][5] |
| Appearance | Brown to black or dark purple crystalline solid | [3] |
Physicochemical and Spectral Properties
The physicochemical properties of this compound, such as its solubility and stability, are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
| Melting Point | >300 °C (decomposes) | Not specified | [5] |
| ~250 °C | Not specified | [6] | |
| Solubility | Soluble in DMSO, DMF, Ethanol (~30 mg/mL) | Not specified | [3] |
| Sparingly soluble in aqueous buffers | pH 7.2 (in 1:1 Ethanol:PBS) | [3] | |
| Stability | Highly stable in acidic conditions (pH < 3) | Room Temperature | [7] |
| Unstable in neutral and alkaline conditions | Room Temperature | [7] |
Note: The reported melting point of this compound varies, with some sources indicating decomposition at high temperatures.
Spectral Properties
The extended conjugation in the flavylium ring system of this compound results in strong absorption in the UV-visible region, which is responsible for its color.
Table 3: Spectral Properties of this compound
| Spectral Data | Value | Solvent | Reference |
| UV-Vis λmax | 276, 345, 352, 559 nm | Ethanol:PBS (pH 7.2) (1:1) | [3] |
| Molar Absorptivity (ε) | 26,900 L·mol⁻¹·cm⁻¹ | pH 1.0 buffer | [8] |
NMR and Mass Spectrometry Data
-
Mass Spectrometry: The positive ion ESI-MS/MS of delphinidin typically shows a molecular ion [M]⁺ at m/z 303. The fragmentation pattern involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions.[9][10][11]
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and cell signaling modulatory effects.[7][12][13][14]
Antioxidant Activity
The antioxidant capacity of delphinidin is attributed to its ability to scavenge free radicals and chelate metal ions.[15][16][17] The multiple hydroxyl groups on the B-ring are particularly important for this activity. The primary mechanism is believed to be hydrogen atom transfer (HAT).[15][18]
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by inhibiting key inflammatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14][19][20]
Anticancer Activity
The anticancer effects of this compound are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[7][13][21] These effects are mediated through the modulation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[7][13][22]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is often hyperactivated in cancer, promoting cell survival and proliferation. Delphinidin has been shown to inhibit this pathway.[7][12]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer. Delphinidin has been demonstrated to suppress this pathway.[7][23][24]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in cancer cell proliferation and survival. Delphinidin has been shown to inhibit the phosphorylation of STAT3, a key component of this pathway.[22]
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
Extraction and Purification of Delphinidin from Plant Material (General Protocol)
This protocol describes a general method for the extraction and purification of delphinidin from anthocyanin-rich plant sources.
Methodology:
-
Extraction: Homogenize fresh or freeze-dried plant material in an acidic solvent, typically methanol or ethanol containing a small percentage of hydrochloric or formic acid, to maintain the stability of the flavylium cation.[25]
-
Purification: The crude extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge to remove sugars and other polar compounds. The anthocyanins are then eluted with an acidified organic solvent.
-
Hydrolysis: To obtain the aglycone (delphinidin), the purified anthocyanin glycosides are hydrolyzed by heating with a strong acid (e.g., 2M HCl).
-
Final Purification: The resulting this compound can be further purified by preparative high-performance liquid chromatography (HPLC).
HPLC Analysis of this compound
This protocol outlines a general method for the analytical determination of this compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.[25][26][27]
-
Column: A reversed-phase C18 column is typically employed.[25][26]
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of two solvents:
-
Solvent A: Acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid).
-
Solvent B: Acetonitrile or methanol.[26]
-
-
Detection: Detection is performed at the visible absorption maximum of delphinidin (around 520-530 nm).[2]
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a certified this compound standard.[26][27]
In Vitro Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Western Blot Analysis of Signaling Pathway Proteins
This protocol provides a general workflow for analyzing the effect of this compound on the expression and phosphorylation of proteins in signaling pathways like MAPK, PI3K/Akt, and NF-κB.[28][29]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., ERK, Akt, p65).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a natural compound with a well-defined chemical structure and a growing body of evidence supporting its significant biological activities. Its ability to modulate key cellular signaling pathways, including NF-κB, MAPK/ERK, PI3K/Akt, and JAK/STAT, underscores its potential as a lead compound for the development of novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering insights into its properties and methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential and to develop effective and safe delphinidin-based therapies.
References
- 1. This compound | C15H11ClO7 | CID 68245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. デルピニジンクロリド analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. 528-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Showing Compound Delphinidin (FDB002613) - FooDB [foodb.ca]
- 7. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. mjas.analis.com.my [mjas.analis.com.my]
- 27. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Delphinidin Chloride: A Technical Guide to a Prominent Natural Pigment
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Delphinidin chloride, a water-soluble anthocyanin, is a key pigment responsible for the vibrant blue and purple hues observed in a wide array of fruits and flowers. Beyond its role as a natural colorant, delphinidin and its glycosides exhibit a range of potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, from its natural sources and biosynthesis to detailed experimental protocols for its study and its impact on critical cellular signaling pathways.
Chemical Properties and Natural Occurrence
Delphinidin is an anthocyanidin, the aglycone form of anthocyanins, characterized by a C15 flavonoid backbone.[1] Its chloride salt form enhances its stability for research and analytical purposes. The presence of multiple hydroxyl groups on its B-ring makes delphinidin a potent antioxidant.[1] Delphinidin is responsible for the blue-red color of Cabernet Sauvignon grapes and the blue hues in flowers like Viola and Delphinium species.[2] It is also abundant in berries such as bilberries, cranberries, and Concord grapes, as well as in pomegranates.[2] The distribution of delphinidin in edible plant parts is estimated to be around 12%.[1]
Data Presentation
Delphinidin and its Glycosides Content in Various Fruits
| Fruit | Delphinidin Glycoside | Concentration (mg/100g fresh weight) |
| Highbush Blueberry (Vaccinium corymbosum L. 'Toro') | Delphinidin-3-Galactoside | 7.68 ± 1.42 |
| Delphinidin-3-Arabinoside | 1.63 ± 0.09 | |
| Highbush Blueberry (Vaccinium corymbosum L. 'Legacy') | Delphinidin-3-Galactoside | 11.44 ± 3.70 |
| Delphinidin-3-Arabinoside | 4.07 ± 1.15 | |
| Highbush Blueberry (Vaccinium corymbosum L. 'Duke') | Delphinidin-3-Galactoside | 14.99 ± 3.97 |
| Delphinidin-3-Arabinoside | 5.10 ± 1.22 | |
| Highbush Blueberry (Vaccinium corymbosum L. 'Bluecrop') | Delphinidin-3-Galactoside | 2.29 ± 0.21 |
| Delphinidin-3-Glucoside | 1.21 ± 0.10 | |
| Delphinidin-3-Arabinoside | 1.66 ± 0.10 |
Data sourced from Husain et al., 2022.[3]
In Vitro Efficacy of Delphinidin: IC50 Values
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A431 | Skin Cancer | 18 | [4] |
| LXFL529L | Lung Cancer | 33 | [4] |
| HCT116 | Colon Cancer | 110 | [5] |
| LoVo | Colon Cancer | 38 | [5] |
| HT29 | Colon Cancer | 35 | [5] |
| 22Rν1 | Prostate Cancer | 90 | [5] |
| MCF7 | Breast Cancer | 120 | [6] |
| PEO1 | Ovarian Cancer | < 100 | [5] |
| SKOV3 | Ovarian Cancer | < 100 | [5] |
| HL-60 | Leukemia | 1.9 (for GLO I inhibition) | [7] |
| HL-60 | Leukemia | 80 (24h), 40 (48h) | [7] |
Bioavailability and Stability of Delphinidin
| Parameter | Value | Conditions | Reference |
| Bioavailability (Delphinidin-3-O-galactoside) | 0.48% | Human study | [8] |
| Bioavailability (Delphinidin-3-O-glucoside) | 0.14% | Human study | [8] |
| Bioavailability (Delphinidin-3-O-arabinoside) | 0.14% | Human study | [8] |
| Half-life (aglycone) | ~30 minutes | pH 7.4, 37°C | [9] |
| Half-life (aglycone with ascorbic acid) | < 2 hours | pH 7.4, 37°C | [9] |
Biosynthesis of Delphinidin
Delphinidin is synthesized in plants via the flavonoid biosynthesis pathway. The process begins with the condensation of coumaroyl-CoA and malonyl-CoA. A key enzyme, flavonoid-3',5'-hydroxylase (F3'5'H), is crucial for the production of delphinidin.[1] The subsequent glycosylation of delphinidin at the 3rd position is vital for its stability and bioavailability.[1]
Experimental Protocols
Extraction of Delphinidin from Plant Material
This protocol provides a general method for the extraction of delphinidin and its glycosides for analytical purposes.
Materials:
-
Plant material (e.g., berries, flower petals), freeze-dried and powdered
-
Extraction solvent: Methanol containing 2.0% HCl[10]
-
Dimethyl sulfoxide (DMSO)[10]
-
Vortex mixer
-
Centrifuge
-
0.2 µm syringe filters
Procedure:
-
Weigh approximately 1.0 g of the powdered plant material into a vial.[10]
-
Add 2 mL of DMSO and vortex for 1 minute to enhance extraction efficiency.[10]
-
Allow the mixture to stand in the dark for 10 minutes.[10]
-
Add 8 mL of methanol containing 2% HCl.[10]
-
Vortex the mixture for 5 minutes.[10]
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.2 µm syringe filter into a clean vial for HPLC analysis.[10]
Purification by Solid-Phase Extraction (SPE)
SPE is a crucial step to clean up the crude extract and concentrate the anthocyanins prior to quantification.
Materials:
-
SPE cartridge (e.g., C18 or vinylbenzene-based)[11]
-
Methanol
-
Deionized water
-
Acidified methanol (pH 2 with HCl)[11]
-
Crude plant extract
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[11]
-
Loading: Load the crude plant extract onto the conditioned cartridge. The volume can be up to 100 mL depending on the anthocyanin concentration.[11]
-
Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar impurities.[11]
-
Elution: Elute the retained anthocyanins with 1.5 mL of acidified methanol (pH 2).[11]
-
The eluate can then be concentrated under vacuum and reconstituted in a suitable solvent for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of delphinidin and its various glycosides.
Instrumentation and Conditions:
-
HPLC System: With a photodiode array (PDA) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 2 µm particle size, 2 mm i.d., 100 mm length).[10]
-
Mobile Phase A: 1% Phosphoric Acid in water.[3]
-
Mobile Phase B: Acetonitrile/water (35:65 v/v).[3]
-
Gradient Elution: A suitable gradient program should be developed to separate the compounds of interest.
-
Flow Rate: 1.7 mL/min.[3]
-
Column Temperature: 45°C.[3]
-
Detection Wavelength: 520 nm for anthocyanins.[3]
-
Quantification: Based on a calibration curve of a this compound standard of known concentration.
Signaling Pathways Modulated by Delphinidin
Delphinidin exerts its biological effects by modulating several key cellular signaling pathways. Its anticancer and anti-inflammatory properties are often attributed to its ability to interfere with these pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Delphinidin has been shown to inhibit this pathway in various cancer cells, leading to reduced proliferation and induction of apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Bioactive Phenolics from Various Anthocyanin-Rich Plant Materials and Comparison of Their Heat Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 7. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 8. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Virtues of Delphinidin and Its Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Delphinidin, a prominent member of the anthocyanidin class of flavonoids, and its corresponding glycosides, are natural pigments responsible for the deep blue and purple hues of many fruits and vegetables. Beyond their vibrant coloration, these compounds have garnered significant scientific interest for their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted actions of delphinidin and its glycosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Antioxidant and Radical Scavenging Activity
Delphinidin's potent antioxidant activity is a cornerstone of its therapeutic potential, attributable to its unique chemical structure featuring multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1][2]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of delphinidin and its glycosides has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are summarized below.
| Compound | Assay | IC50 (µM) | Source |
| Delphinidin | DPPH | Data not explicitly found in a quantifiable format | |
| Delphinidin | ABTS | Data not explicitly found in a quantifiable format |
Note: While numerous sources confirm delphinidin's potent antioxidant activity, specific IC50 values were not consistently reported in the reviewed literature in a comparable format.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the antioxidant activity of delphinidin.
Materials:
-
Delphinidin standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a stock solution of delphinidin in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of delphinidin solution or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Anti-Inflammatory Effects
Delphinidin exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.
Quantitative Assessment of Anti-Inflammatory Activity
| Parameter | Cell/Animal Model | Treatment | Result | Source |
| COX-2 Expression | LPS-activated murine macrophage RAW264 cells | Delphinidin | Dose-dependent inhibition | [3] |
| TNF-α Expression | JB6 P+ cells | 40 µM Delphinidin | More effective inhibition than resveratrol or gallic acid | [2] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Delphinidin-3-sambubioside | Dose-dependent inhibition | |
| Paw Edema | Carrageenan-induced in rats | Delphinidin | Reduction in paw volume |
Note: Specific percentage inhibitions were not consistently available in a comparable format.
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Delphinidin's anti-inflammatory action is largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
Caption: Delphinidin inhibits pro-inflammatory gene expression.
Experimental Workflow: In Vitro Anti-inflammatory Assay
References
- 1. Delphinidin ameliorates beta-amyloid-induced neurotoxicity by inhibiting calcium influx and tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 3. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Delphinidin Chloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin chloride, a prominent member of the anthocyanidin class of flavonoids, is a natural pigment responsible for the vibrant blue and red hues of many fruits and flowers.[1][2][3] Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][4] This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays, offering a valuable resource for researchers investigating its therapeutic potential.
This compound exerts its biological effects through the modulation of multiple key signaling pathways.[4][5][6] These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are crucial regulators of cell proliferation, survival, and inflammation.[3][4] By influencing these pathways, this compound can induce apoptosis, inhibit cell growth, and suppress inflammatory responses in various cell types.[2][4][6]
Data Presentation: Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for dose-selection in experimental design.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Skin Cancer | 18 | [5] |
| LXFL529L | Lung Cancer | 33 | [5] |
| A549 | Lung Cancer | 55 | [7] |
| NCI-H441 | Lung Cancer | 58 | [7] |
| SK-MES-1 | Lung Cancer | 44 | [7] |
| HCT116 | Colon Cancer | 110 | [7] |
| LoVo | Colon Cancer | 38 | [7] |
| HT29 | Colon Cancer | 35 | [7] |
| 22Rν1 | Prostate Cancer | 90 | [7] |
| HL-60 | Leukemia | 1.9 | [4] |
| MDA-MB-453 | Breast Cancer | 41.42 | [8] |
| BT-474 | Breast Cancer | 60.92 | [8] |
| MCF7 | Breast Cancer | 120 | [9] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 80 | [9] |
Signaling Pathways Modulated by this compound
This compound's multifaceted biological activities stem from its ability to interact with and modulate several critical intracellular signaling cascades. Understanding these pathways is key to elucidating its mechanism of action in cell-based studies.
References
- 1. CAS 528-53-0: this compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. mdpi.com [mdpi.com]
- 8. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
Application Notes and Protocols for Delphinidin Chloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation, storage, and handling of Delphinidin chloride stock solutions for use in various research applications. This compound is a naturally occurring anthocyanidin with known antioxidant, anti-inflammatory, and anticancer properties.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Solubility Data
This compound is supplied as a crystalline solid.[2][3] Understanding its properties is essential for proper handling and solution preparation. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁ClO₇ | [2][4] |
| Molecular Weight | 338.7 g/mol | [2][4][5] |
| Appearance | Crystalline Solid | [2][3] |
| Purity | ≥95% | [4] |
| Solubility | ||
| DMSO, Ethanol, DMF | ~30 mg/mL | [2][3][6] |
| Methanol | Slightly Soluble | [][8] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [2][3] |
| Aqueous Buffers | Sparingly Soluble | [2] |
| Storage (Solid) | -20°C, protect from light and moisture. Stable for ≥4 years. | [2][9] |
| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months). Avoid repeated freeze-thaw cycles. Aqueous solutions should be used the same day.[2][10] | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to final working concentrations as needed.
Materials and Equipment:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass using the following formula:
-
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 338.7 g/mol × 1000 mg/g = 3.387 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add the desired volume of DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, brief sonication in an ultrasonic water bath can be applied.[11]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
-
Protocol 2: Preparation of an Aqueous Working Solution
Due to the low solubility of this compound in aqueous buffers, working solutions are typically prepared by diluting the high-concentration organic stock solution.[2]
Materials and Equipment:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculation of Volume: Determine the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
Use the formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of stock solution (e.g., 10 mM)
-
V₁ = Volume of stock solution to add (unknown)
-
M₂ = Desired final concentration (e.g., 40 µM)
-
V₂ = Final volume of working solution (e.g., 1 mL)
-
-
Example for 1 mL of a 40 µM working solution:
-
(10,000 µM) × V₁ = (40 µM) × (1000 µL)
-
V₁ = (40 × 1000) / 10,000 = 4 µL
-
-
Dilution:
-
Pipette the final volume of the aqueous buffer (e.g., 996 µL of cell culture medium) into a sterile tube.
-
Add the calculated volume of the stock solution (e.g., 4 µL) directly into the buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This prevents the compound from precipitating out of the solution.
-
-
Usage and Stability:
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
It is not recommended to store aqueous solutions of this compound for more than one day.[2]
-
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound solutions.
Diagram 2: Simplified EGFR Signaling Pathway Inhibition
This compound has been shown to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[11] This diagram illustrates its mechanism of action at a high level.
References
- 1. CAS 528-53-0: this compound | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C15H11ClO7 | CID 68245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 8. 528-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of Delphinidin Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo delivery methods for Delphinidin chloride, a promising anthocyanidin with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. The following sections detail protocols for topical, intravenous, and intraperitoneal administration, supported by quantitative data from preclinical studies. Additionally, key signaling pathways modulated by Delphinidin are visualized to aid in experimental design and data interpretation.
Overview of In Vivo Delivery Methods
This compound's therapeutic potential is under active investigation for various conditions, including skin disorders, cancer, and ischemia-reperfusion injury. However, its poor stability and low bioavailability present significant challenges for in vivo applications[1]. The selection of an appropriate delivery route is critical to maximize its therapeutic efficacy. This document outlines three commonly employed methods for in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound delivered via different routes.
Table 1: Topical Delivery of Delphinidin in a Psoriasis Mouse Model [2]
| Animal Model | Treatment Group | Dosage | Frequency | Duration | Key Findings |
| Flaky skin mice (fsn/fsn) | Vehicle Control | N/A | 5 times/week | 9 weeks | Pronounced psoriasiform lesions |
| Flaky skin mice (fsn/fsn) | Delphinidin | 0.5 mg/cm² | 5 times/week | 9 weeks | Reduction in pathological markers of psoriasis |
| Flaky skin mice (fsn/fsn) | Delphinidin | 1 mg/cm² | 5 times/week | 9 weeks | Significant reduction in psoriatic lesions and inflammatory markers |
Table 2: Intravenous Delivery of Delphinidin in a Cardiac Arrest Mouse Model [3]
| Animal Model | Treatment Group | Dosage | Administration | Key Findings |
| Mice | Saline Control | N/A | 0.2 mL intravenous infusion over 1 hour post-resuscitation | - |
| Mice | Delphinidin | 2.6 mg/kg | Added to the 0.2 mL saline infusion over 1 hour post-resuscitation | Deteriorated survival time after a 10-minute cardiac arrest |
Table 3: Intraperitoneal Delivery of Delphinidin in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Mouse Model
| Animal Model | Tumor Cell Line | Treatment Group | Dosage | Frequency | Vehicle | Tumor Volume Reduction |
| Athymic nude mice | NCI-H441 | Control | N/A | 3 times/week | 100 µl DMSO | N/A |
| Athymic nude mice | NCI-H441 | Delphinidin | 1 mg/animal | 3 times/week | 100 µl DMSO | Significant inhibition |
| Athymic nude mice | NCI-H441 | Delphinidin | 2 mg/animal | 3 times/week | 100 µl DMSO | More potent inhibition |
| Athymic nude mice | SK-MES-1 | Control | N/A | 3 times/week | 100 µl DMSO | N/A |
| Athymic nude mice | SK-MES-1 | Delphinidin | 1 mg/animal | 3 times/week | 100 µl DMSO | Significant inhibition |
| Athymic nude mice | SK-MES-1 | Delphinidin | 2 mg/animal | 3 times/week | 100 µl DMSO | More potent inhibition |
Experimental Protocols
Topical Administration Protocol for Psoriasis-like Skin Inflammation
This protocol is adapted from a study investigating the effect of topical Delphinidin on a flaky skin mouse model of psoriasis[2].
Materials:
-
This compound
-
Vehicle (e.g., a suitable cream base or solvent used in the control group)
-
5-week-old female homozygous flaky skin mice (fsn/fsn)
-
Phytochemical-free diet
Procedure:
-
House the mice in a controlled environment and provide a phytochemical-free diet ad libitum.
-
Divide the mice into three groups: Vehicle control, Delphinidin (0.5 mg/cm²), and Delphinidin (1 mg/cm²).
-
Prepare the Delphinidin formulations by incorporating the appropriate concentration of this compound into the vehicle.
-
Apply the assigned treatment topically to the affected skin areas of the mice.
-
Administer the treatment five times a week.
-
Continue the treatment for 9 weeks (up to 14 weeks of age).
-
Monitor the mice for changes in skin lesions and other relevant endpoints.
Intravenous Administration Protocol for Cardiac Arrest Studies
This protocol is based on a study that examined the effect of Delphinidin in a mouse model of cardiac arrest and resuscitation[3][4].
Materials:
-
Sulfobutylether-β-cyclodextrin (SEB-β-CD) stabilized water-soluble Delphinidin powder
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia and surgical equipment for inducing cardiac arrest
-
Infusion pump
Procedure:
-
Prepare a fresh solution of Delphinidin in sterile saline. A 2% solution contains 0.100 mg/mL of pure delphinidin[3].
-
Induce cardiac arrest in the anesthetized mouse model.
-
Perform cardiopulmonary resuscitation (CPR).
-
Immediately following return of spontaneous circulation (ROSC), initiate an intravenous infusion.
-
For the control group, infuse 0.2 mL of saline solution over one hour.
-
For the treatment group, add the calculated dose of Delphinidin (to achieve 2.6 mg/kg) to 0.2 mL of saline and infuse over one hour[3].
-
Monitor the animals for survival and neurological outcomes.
Intraperitoneal Administration Protocol for Cancer Xenograft Models
This protocol is derived from a study on the effect of Delphinidin on non-small-cell lung cancer xenografts in athymic nude mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cells (e.g., NCI-H441 or SK-MES-1)
-
Athymic nude mice (female, 4-6 weeks old)
-
Matrigel (optional, for subcutaneous tumor models)
-
Sterile syringes and needles
Procedure:
-
If establishing a subcutaneous tumor model, inject a suspension of cancer cells mixed with Matrigel subcutaneously into the flanks of the mice. For a peritoneal dissemination model, inject the cancer cells intraperitoneally.
-
Allow 24 hours for tumor cell implantation.
-
Randomly divide the mice into control and treatment groups.
-
Prepare the Delphinidin solution by dissolving it in DMSO.
-
For the control group, administer an intraperitoneal (i.p.) injection of the vehicle (100 µl DMSO).
-
For the treatment groups, administer i.p. injections of Delphinidin at the desired dosage (e.g., 1 mg/animal or 2 mg/animal) in a total volume of 100 µl of DMSO.
-
Administer the injections three times per week.
-
Monitor tumor growth by measuring tumor volume regularly.
-
Continue the treatment until the tumors in the control group reach a predetermined size, at which point all animals are euthanized for analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: Delphinidin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Delphinidin suppresses the NF-κB signaling pathway.
Caption: Delphinidin modulates the JAK/STAT signaling pathway.
Caption: General experimental workflow for in vivo Delphinidin studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Delphinidin Inhibits Tumor Growth by Acting on VEGF Signalling in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delphinidin inhibits cell proliferation and invasion via modulation of Met receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Delphinidin Chloride in Plant Extracts using u-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin chloride, a prominent anthocyanidin, is a natural pigment responsible for the blue and purple hues in many flowers, fruits, and vegetables. Beyond its vibrant color, delphinidin and its glycosides exhibit potent antioxidant and anti-inflammatory properties, making them subjects of great interest in the pharmaceutical and nutraceutical industries. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using ultra-high-performance liquid chromatography (u-HPLC), a sensitive and rapid analytical technique.[1][2][3]
Principle
This method utilizes reversed-phase u-HPLC coupled with a photodiode array (PDA) detector to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.[1][4] The acidic mobile phase is essential for maintaining the stability of the flavylium cation form of delphinidin, which is the colored form detected by the PDA detector at approximately 520-530 nm.[5] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from analytical standards.
Experimental Protocols
Sample Preparation
The extraction of this compound from plant material is a critical step that must be optimized to ensure complete recovery and prevent degradation. The following are generalized protocols for different types of plant materials.
a) Fresh or Frozen Plant Material (e.g., Berries, Grapes)
-
Homogenize 1-5 g of fresh or frozen plant material using a blender or homogenizer.
-
To the homogenized sample, add 10-20 mL of extraction solvent (e.g., methanol or ethanol containing 0.1-2.0% hydrochloric acid or formic acid). Acidification is crucial for anthocyanin stability.[3]
-
Vortex the mixture for 1-2 minutes.
-
For enhanced extraction, sonicate the mixture in an ultrasonic bath for 15-30 minutes.
-
Centrifuge the mixture at 3000-5000 x g for 10-15 minutes to pellet solid debris.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with the extraction solvent, and the supernatants combined.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter into a u-HPLC vial.
b) Dried or Powdered Plant Material (e.g., Dried Flowers, Herbal Powders)
-
Accurately weigh 0.1-1.0 g of the dried or powdered plant material.
-
Add 10-20 mL of the acidified extraction solvent (as described above).
-
Vortex for 3-5 minutes to ensure thorough mixing.[6]
-
Sonicate for 15-30 minutes.[6]
-
Centrifuge the sample at 3000-5000 x g for 10-15 minutes.[6]
-
Collect the supernatant.
-
Filter the extract through a 0.22 or 0.45 µm syringe filter prior to u-HPLC analysis.
c) Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)
For complex matrices, an SPE step can be employed to remove interfering compounds.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the filtered plant extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol or ethanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.[7]
u-HPLC Instrumentation and Conditions
-
System: An ultra-high-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column with a particle size of ≤ 2 µm is recommended for optimal resolution and speed. Common dimensions are 2.1 x 100 mm or 2.1 x 150 mm.[1][4]
-
Mobile Phase A: Water with 0.1-5% formic acid or 10% phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Detection Wavelength: 520-530 nm for delphinidin. A full spectrum scan (200-700 nm) can also be performed for compound identification.[8]
-
Gradient Elution Program: An example of a suitable gradient is provided in the table below. This may need to be optimized depending on the specific column and sample matrix.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 75 | 25 |
| 12.0 | 50 | 50 |
| 15.0 | 95 | 5 |
| 20.0 | 95 | 5 |
Preparation of Standards and Calibration Curve
-
Prepare a stock solution of this compound analytical standard (≥95% purity) in methanol containing 0.1% HCl at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase to cover the expected concentration range in the samples (e.g., 0.1 - 100 µg/mL).
-
Inject each standard solution into the u-HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r²) of ≥ 0.99.[1][4]
Data Presentation
The quantitative data for this compound and its common glycosides from various studies are summarized in the tables below for easy comparison.
Table 1: u-HPLC Method Validation Parameters for Delphinidin and its Glycosides.
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Delphinidin | Grapes | 0.08 - 5.0 | 0.08 (mg/kg) | 0.26 (mg/kg) | 85.4 - 109.6 | [4] |
| Delphinidin-3-O-glucoside | Grapes | 0.07 - 5.0 | 0.07 (mg/kg) | 0.23 (mg/kg) | 85.4 - 109.6 | [4] |
| Delphinidin-3-O-glucoside | Rat Plasma | 0.25 - 3.0 | 0.047 | 0.213 | 80.38 | [7][9] |
| Delphinidin-3-O-sambubioside | Roselle | 1 - 100 | 0.39 | 1.18 | 98.7 - 101.2 | [6] |
| Delphinidin | Bilberries | 0.25 - 24.3 | 1.56 | 6.25 | N/A | [10] |
Table 2: Representative u-HPLC and HPLC Conditions for Delphinidin Analysis.
| Parameter | Method 1 (u-HPLC) | Method 2 (HPLC) | Method 3 (u-HPLC) |
| Column | C18 (2.1 x 100 mm, 2 µm)[1][4] | C18 (4.6 x 150 mm, 2.7 µm)[7] | C18 (2.1 x 150 mm, 2.2 µm)[10] |
| Mobile Phase A | 5% Formic Acid in Water[3] | 0.1% TFA in Water[7] | 5% Formic Acid in Water |
| Mobile Phase B | 5% Formic Acid in Acetonitrile[3] | Acetonitrile with 0.1% TFA[7] | Acetonitrile |
| Flow Rate | 0.2 mL/min[3] | 0.5 mL/min[7] | 0.4 mL/min |
| Detection | 520 nm[4] | 525 nm[7] | 520 nm[10] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Column degradation | - Dilute the sample.- Reconstitute the sample in the initial mobile phase.- Replace the column. |
| Low Peak Intensity | - Analyte degradation- Incomplete extraction- Low concentration in sample | - Use fresh samples and protect from light and heat.- Optimize extraction solvent and procedure.- Concentrate the sample or increase injection volume (with caution). |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Detector lamp issue | - Prepare fresh mobile phase and filter.- Flush the column with a strong solvent.- Check the detector lamp's energy and replace if necessary. |
| Retention Time Shifts | - Change in mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare mobile phase accurately.- Ensure stable column temperature.- Use a new column or re-equilibrate the current one. |
| Ghost Peaks | - Carryover from previous injection- Contamination in the system | - Run blank injections with a strong solvent.- Clean the injector and autosampler. |
References
- 1. Rapid method for determination of anthocyanin glucosides and free delphinidin in grapes using u-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid method for determination of anthocyanin glucosides and free delphinidin in grapes using u-HPLC. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.usm.my [eprints.usm.my]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Cell culture applications of Delphinidin chloride in cancer research
Application Notes and Protocols for Researchers
Delphinidin chloride, a natural anthocyanidin found in pigmented fruits and vegetables, is emerging as a significant compound in cancer research. Its multifaceted anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, make it a compelling candidate for further investigation in oncology and drug development. This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in a research setting.
Application Notes
This compound has demonstrated potent anti-cancer activity across a range of human cancer cell lines. Its mechanisms of action are diverse, targeting key cellular processes involved in tumor progression.
1. Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of key apoptosis-related proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. This leads to the activation of caspases, such as caspase-3, -8, and -9, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1][2] This pro-apoptotic effect has been observed in various cancer types, including colon, breast, and prostate cancer.
2. Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin B1 and cyclin-dependent kinase 1 (Cdk1).[3] By preventing cells from progressing through the cell cycle, this compound inhibits tumor growth.
3. Inhibition of Metastasis: this compound has been shown to suppress the migratory and invasive potential of cancer cells, key steps in the metastatic cascade.[4] It achieves this by modulating signaling pathways that regulate cell adhesion and motility, such as the integrin/FAK axis.[5][6] Furthermore, it can inhibit the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix during invasion.[7]
4. Modulation of Key Signaling Pathways: The anti-cancer effects of this compound are orchestrated through its influence on multiple intracellular signaling pathways. Notably, it has been shown to inhibit pro-survival pathways such as PI3K/Akt and NF-κB, while activating stress-activated pathways like MAPK (JNK and p38).[1][3][8] By targeting these critical signaling nodes, this compound can effectively disrupt the cellular machinery that drives cancer progression. It has also been shown to suppress the mTOR signaling pathway.[9][10]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity and Apoptotic Effects of this compound
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Assay | Key Findings | Reference |
| HCT-116 | Colon Cancer | 30-240 µM | 48 h | MTT Assay, Flow Cytometry | Dose-dependent decrease in cell viability, induction of apoptosis. | [2] |
| MDA-MB-453 | Breast Cancer | 10-80 µM | 48 h | CCK-8 Assay | Significant inhibition of cell viability. | [3] |
| BT-474 | Breast Cancer | 10-80 µM | 48 h | CCK-8 Assay | Significant inhibition of cell viability. | [3] |
| T24 | Bladder Cancer | 10-60 µg/mL | Not Specified | MTT Assay, Flow Cytometry | Significant cytotoxic effect, dose-dependent apoptosis. | [11] |
| PC3 | Prostate Cancer | 120 µM | Not Specified | TUNEL Assay | 17.3% TUNEL-positive cells. | |
| A549 | Lung Cancer | 10-40 µM | 24 h | MTT Assay, Annexin V Assay | IC50 value of approximately 30.1 µM. | [7] |
Table 2: Effects of this compound on Cell Cycle and Metastasis
| Cell Line | Cancer Type | Concentration | Incubation Time | Assay | Key Findings | Reference |
| MDA-MB-453 | Breast Cancer | 20-80 µM | 48 h | Flow Cytometry | Induction of G2/M phase cell cycle arrest. | [3] |
| BT-474 | Breast Cancer | 20-80 µM | 48 h | Flow Cytometry | Induction of G2/M phase cell cycle arrest. | [3] |
| DLD-1 | Colorectal Cancer | Not Specified | 24 h | Transwell Assay | Reduced cell migration and invasion. | |
| SW480 | Colorectal Cancer | Not Specified | 24 h | Transwell Assay | Reduced cell migration and invasion. | |
| SW620 | Colorectal Cancer | Not Specified | 24 h | Transwell Assay | Reduced cell migration and invasion. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (dissolved in DMSO or other suitable solvent)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect the supernatant (containing floating cells).
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory ability of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Sterile 200 µL pipette tips
-
Complete cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. Use serum-free or low-serum medium to minimize cell proliferation.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial wound width - Wound width at time 't') / Initial wound width] x 100
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane matrix)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells in the treated groups to the control group.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.
Caption: this compound causes G2/M cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Delphinidin Chloride
Introduction
Delphinidin chloride is a naturally occurring anthocyanidin, a flavonoid pigment responsible for the red, blue, and purple colors in many fruits and flowers.[1] Its potent antioxidant properties are attributed to its molecular structure, which allows it to effectively scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems.[1][2] The antioxidant capacity of delphinidin is influenced by the number of hydroxyl groups on its B-ring.[3] Beyond direct ROS scavenging, delphinidin can modulate endogenous antioxidant defense mechanisms, for instance, by influencing the Nrf2/ARE signaling pathway.[4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antioxidant activity of this compound using common in vitro assays.
Data Presentation: Antioxidant Activity of Delphinidin
The following table summarizes quantitative data on the antioxidant activity of Delphinidin from various assays.
| Assay Type | Compound | IC50 / Activity | Reference Compound | Reference IC50 / Activity | Source |
| DPPH Radical Scavenging | Delphinidin | 80 µM | Trolox | 1.30 µM | [5] |
| ABTS Radical Scavenging | Delphinidin | Higher activity than Petunidin | - | - | [6][7] |
| FRAP | Delphinidin | Active at ≥10 µM | Gallic Acid | Slightly lower activity | [8] |
| Superoxide Radical Scavenging | Delphinidin | Highest activity among 15 bilberry anthocyanins | - | - | [9] |
| Cellular Antioxidant Activity (CAA) | Delphinidin | Lower activity than Petunidin | - | - | [6][7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol or ethanol to create a stock solution.
-
Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10]
-
Protect the solution from light as DPPH is light-sensitive.[11] Prepare this solution fresh daily.[11]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
Create a series of dilutions of the this compound stock solution and the positive control.
-
-
Reaction Setup:
-
Incubation:
-
Absorbance Measurement:
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. The degree of decolorization is proportional to the antioxidant's concentration.[14][15]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound and a positive control in a suitable solvent.
-
Create a series of dilutions for the test samples and the standard.
-
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of each sample or standard dilution to separate wells.
-
Add 190 µL of the ABTS•+ working solution to each well and mix.
-
-
Incubation:
-
Absorbance Measurement:
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the color intensity is measured at 593 nm.[18][19]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound and a positive control.
-
Create a series of dilutions for the test samples and a standard curve using a known antioxidant like Trolox or ferrous sulfate.
-
-
Reaction Setup:
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 593 nm.[18]
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve.
-
Results are typically expressed as µM Trolox Equivalents (TE) or ferrous iron equivalents.
-
Signaling Pathways Modulated by Delphinidin
Delphinidin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway , which upregulates the expression of phase II antioxidant enzymes.[4]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. When exposed to oxidative stress or compounds like delphinidin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes, initiating their transcription.
References
- 1. CAS 528-53-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chemistry.muohio.edu [chemistry.muohio.edu]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. detailed protocol for FRAP assay | Filo [askfilo.com]
- 19. assaygenie.com [assaygenie.com]
Application Notes: Delphinidin Chloride for Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin chloride, an anthocyanidin abundant in pigmented fruits and vegetables, has garnered significant attention for its potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[2][3] Delphinidin exerts its inhibitory effects by targeting key signaling pathways within endothelial cells, making it a promising natural compound for cancer chemoprevention and therapeutic development.[4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for evaluating its anti-angiogenic efficacy.
Mechanism of Action
This compound primarily inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of neovascularization.[4] It has been shown to directly interfere with the VEGF receptor 2 (VEGFR-2), the main signal transducer for VEGF in endothelial cells.[6] By inhibiting the VEGF-induced tyrosine phosphorylation of VEGFR-2, Delphinidin effectively blocks the activation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and differentiation.[3][6]
The key pathways affected include:
-
PI3K/Akt/mTOR Pathway : Delphinidin suppresses the activation of this pathway, which is vital for cell survival and proliferation.[1][4]
-
MAPK Pathway (ERK1/2 & p38) : It prevents the VEGF-induced phosphorylation of ERK1/2 and p38 MAPK, which are involved in cell proliferation and migration.[4][7]
-
HIF-1α Expression : Delphinidin can decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression under hypoxic conditions typical in tumors.[1][2][8]
This multi-targeted inhibition of critical signaling nodes culminates in the suppression of endothelial cell proliferation, migration, and tube formation, leading to an overall anti-angiogenic effect.[4][9]
Data Presentation: Quantitative Effects
The anti-angiogenic activity of this compound has been quantified in various preclinical models. The tables below summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | Concentration | Result | Citation |
|---|---|---|---|---|---|
| ERK1/2 Phosphorylation | HUVEC | VEGF-induced phosphorylation | 11.8 µM | 50% inhibition (IC50) | [6] |
| Tube Formation | HUVEC | Capillary-like structures | 25 µM | Complete inhibition of VEGF-induced tube formation | [3][6] |
| Tube Formation | HAoEC | Number of branchings | 0.1 µg/mL (sEV-loaded) | 60% reduction | [5] |
| HRE Promoter Activity | A549 Lung Cancer | EGF-induced activity | 10 µM | Rapid decrease | [8] |
| Proliferation | HUVEC | VEGF-induced proliferation | 25 µM | Significant decrease |[4] |
Table 2: In Vivo Efficacy of this compound
| Model | Assay Type | Parameter Measured | Treatment | Result | Citation |
|---|---|---|---|---|---|
| Mouse | B16-F10 Melanoma Xenograft | Tumor weight | Delphinidin | 83% decrease on day 30 | [4] |
| Mouse | Matrigel Plug Assay | bFGF-induced vessel formation | Delphinidin | Suppression of neovascularization | [3][6] |
| Chick Embryo | Chorioallantoic Membrane (CAM) | Neovascularization | Delphinidin | Inhibition of angiogenesis |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to study angiogenesis inhibition.
Protocol 1: Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel), a hallmark of angiogenesis.
Materials:
-
This compound (CAS 528-53-0)[10]
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well cell culture plates
-
VEGF (as angiogenic stimulus)
-
Inverted microscope with a camera
Methodology:
-
Plate Preparation : Thaw BME on ice overnight at 4°C. Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate, ensuring the entire surface is covered.[11][12]
-
Gelation : Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize and form a gel.[11]
-
Cell Seeding : Culture HUVECs to ~80% confluency. Trypsinize, count, and resuspend the cells in EGM-2 medium (containing 0.5-2% serum) at a concentration of 1.5-3 x 10⁴ cells per 150 µL.[11]
-
Treatment : Prepare serial dilutions of this compound in the cell culture medium. Pre-treat the HUVEC suspension with various concentrations of this compound (e.g., 1-50 µM) for 30 minutes before seeding. A vehicle control (e.g., 0.1% DMSO) must be included.[9] For stimulated conditions, add VEGF (e.g., 20 ng/mL) to the medium.
-
Incubation : Gently add 150 µL of the treated cell suspension onto the surface of the solidified BME. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[11]
-
Quantification : After incubation, examine the plate under an inverted microscope. Capture images from several representative fields for each well. Quantify the extent of tube formation using image analysis software (e.g., ImageJ) by measuring parameters such as the number of junctions, number of branches, and total tube length.[13]
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo to assess the pro- or anti-angiogenic effects of test compounds.[14][15]
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37°C, 60-70% humidity)
-
Sterile forceps and scissors or a rotary tool
-
Sterile gelatin sponges or filter paper discs
-
This compound solution
-
Stereomicroscope with a camera
Methodology:
-
Egg Incubation : Place fertilized chicken eggs in an incubator at 37°C with constant humidity.
-
Windowing : On embryonic day 3 or 4, sterilize the eggshell with 70% ethanol. Carefully create a small, square window (approx. 1 cm²) in the shell over the air sac, avoiding damage to the underlying membrane.
-
Sample Preparation : Prepare sterile solutions of this compound at desired concentrations. Saturate small, sterile gelatin sponges or filter paper discs (5-10 µL volume) with the test solution, a vehicle control, or a positive control (angiogenic factor). Allow the sponges to air-dry briefly under sterile conditions.[14]
-
Application : On embryonic day 8 or 9, carefully place the prepared sponge onto the CAM, ensuring good contact with the vascular network.[14]
-
Sealing and Incubation : Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis : After the incubation period, remove the tape and observe the CAM under a stereomicroscope. A positive anti-angiogenic result is characterized by an avascular zone around the sponge and a reduction in the number and density of vessels compared to the vehicle control.[16]
-
Quantification : Capture high-resolution images. Quantify the anti-angiogenic effect by counting the number of branching points or measuring the total length of blood vessels within a defined radius around the implant.[16]
Conclusion
This compound is a potent, naturally derived inhibitor of angiogenesis. Its ability to suppress key signaling pathways like VEGF/VEGFR-2, PI3K/Akt, and MAPK makes it a valuable tool for cancer research and a promising candidate for drug development.[4][5] The protocols and data presented here provide a framework for scientists to effectively study and utilize this compound in their investigations into angiogenesis-dependent pathologies.
References
- 1. Delphinidin inhibits angiogenesis through the suppression of HIF-1α and VEGF expression in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Delphinidin Inhibits Tumor Growth by Acting on VEGF Signalling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the Anti-Angiogenic Effects of Delphinidin When Encapsulated within Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scbt.com [scbt.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. mdpi.com [mdpi.com]
- 15. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Delphinidin chloride stability issues in aqueous solutions
Welcome to the technical support center for Delphinidin Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by addressing common stability issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color. Is this normal?
A1: Yes, this is a normal characteristic of delphinidin and other anthocyanins. This compound is a natural pH indicator. In acidic conditions (pH 1-3), it appears red. As the pH increases to neutral (pH 6-7), the color shifts to purple or magenta, and in alkaline conditions (pH > 8), it turns blue before degrading.[1][2] This color change is due to structural transformations of the flavylium cation.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is highly unstable in neutral and alkaline aqueous solutions.[1][2] Its stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxygen.[1] It is most stable in acidic conditions (pH < 3). In neutral or alkaline solutions, it degrades rapidly. For instance, in a tissue culture medium (around pH 7.4), delphinidin has a half-life of approximately 30 minutes.[1]
Q3: What are the degradation products of this compound?
A3: Under neutral or alkaline conditions, this compound degrades into several compounds. The primary degradation pathway involves the opening of the B ring to form an intermediate chalcone. This chalcone can then further decompose into gallic acid and phloroglucinaldehyde or 2,4,6-trihydroxybenzaldehyde.[1]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to first dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (purged with an inert gas) to create a concentrated stock solution.[3] This stock solution can then be diluted with the desired aqueous buffer immediately before use. This method helps to maximize its solubility in the aqueous buffer.[3]
Q5: For how long can I store an aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day due to its rapid degradation.[3] Prepare fresh solutions for each experiment to ensure the integrity and concentration of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of color or unexpected color change in the prepared solution. | Degradation due to high pH of the aqueous buffer. | Prepare the aqueous solution in an acidic buffer (pH < 4). If the experimental conditions require a neutral pH, prepare the solution immediately before use and minimize the time it spends in the neutral buffer. |
| Exposure to light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| High temperature. | Prepare and store solutions at low temperatures (e.g., on ice) if the experimental protocol allows. Avoid heating the solution. | |
| Presence of oxygen. | Use deoxygenated solvents and purge the headspace of the container with an inert gas like nitrogen or argon. | |
| Precipitation observed when diluting the stock solution in an aqueous buffer. | Low solubility of this compound in the aqueous buffer. | Ensure the stock solution is sufficiently concentrated in the organic solvent before diluting. Add the stock solution to the aqueous buffer slowly while vortexing. The final concentration of the organic solvent in the aqueous solution should be kept as low as possible to avoid solvent effects in the experiment, but high enough to maintain solubility. A 1:1 solution of ethanol:PBS (pH 7.2) can dissolve approximately 0.5 mg/ml.[3] |
| Inconsistent or no biological activity observed in experiments. | Degradation of this compound in the experimental medium (e.g., cell culture medium). | Due to its short half-life of about 30 minutes in typical cell culture media, consider this degradation rate when designing your experiment.[1] You may need to use higher initial concentrations or replenish the delphinidin-containing medium at regular intervals. |
| Interaction with components of the medium. | Be aware that components in complex media can interact with and affect the stability of delphinidin. It is advisable to perform control experiments to assess the stability of delphinidin in your specific medium. |
Quantitative Data on Delphinidin Stability
The stability of delphinidin is highly dependent on its specific form (aglycone vs. glycoside) and the experimental conditions. The following tables summarize available quantitative data on the degradation kinetics of delphinidin and its derivatives.
Table 1: Half-life (t½) of Delphinidin and its Glycosides under Various Conditions
| Anthocyanin | pH | Temperature (°C) | Solvent/Medium | Half-life (t½) | Citation |
| Delphinidin (aglycone) | ~7.4 | 37 | Tissue Culture Medium | ~30 min | [1] |
| Delphinidin-3-O-sambubioside | 7 | 37 | Aqueous Solution | - | [4] |
| Delphinidin-3-rutinoside | - | 78-108 | Aqueous Solution | - | [5] |
Note: Specific half-life values for delphinidin-3-O-sambubioside and delphinidin-3-rutinoside were not provided in the abstracts, but the studies indicate that degradation follows first-order kinetics and is temperature-dependent.
Table 2: Degradation Rate Constants (k) for Delphinidin and Related Anthocyanins
| Anthocyanin | pH | Temperature (°C) | k (min⁻¹) | Citation |
| Delphinidin (in black rice bran) | 5.0 | 100 | - | [6] |
| Delphinidin-3-O-sambubioside | - | 37 | 9.2 x 10⁻⁷ s⁻¹ | [4] |
Note: The degradation rate constant for delphinidin in black rice bran was reported to be the highest at this condition compared to lower pH and temperatures, though the exact value was not in the abstract. The rate constant for Delphinidin-3-O-sambubioside is provided in s⁻¹.
Experimental Protocols
Protocol for Preparing this compound Solutions for Cell Culture Experiments
This protocol provides a general guideline for preparing this compound solutions for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or EtOH to achieve a high concentration stock solution (e.g., 10-50 mM). Ensure the solvent has been purged with an inert gas to remove oxygen.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Immediately before treating the cells, thaw an aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or PBS.
-
For example, to prepare a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 2 µL of stock solution into 998 µL of medium).
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures immediately.
-
Important: Due to the rapid degradation of delphinidin in neutral pH cell culture medium (t½ ≈ 30 min), it is crucial to consider the timing of your experiment and the need for replenishment of the medium for longer incubation times.[1]
-
Protocol for a General Stability Study of this compound in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., citrate-phosphate buffer for pH 3-7)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Water bath or incubator
-
Amber vials or tubes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) as described in the previous protocol.
-
Prepare the aqueous buffer at the desired pH and pre-equilibrate it to the desired experimental temperature.
-
Prepare the final this compound solution by diluting the stock solution into the pre-warmed aqueous buffer in an amber vial to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU at the λmax of delphinidin at that pH).
-
-
Stability Monitoring:
-
Immediately after preparation (t=0), measure the absorbance spectrum of the solution using the UV-Vis spectrophotometer. Record the absorbance at the λmax. The λmax will vary with pH.
-
Place the amber vial containing the solution in a water bath or incubator set to the desired temperature.
-
At regular time intervals (e.g., every 15, 30, 60 minutes for several hours), withdraw an aliquot of the solution and measure its absorbance at the λmax.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus time.
-
To determine if the degradation follows first-order kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line (slope = -k).
-
The half-life (t½) can be calculated using the following equation for first-order kinetics: t½ = 0.693 / k.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
pH-dependent stability of Delphinidin chloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of Delphinidin chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability pH-dependent?
A1: this compound is a water-soluble, naturally occurring anthocyanidin pigment responsible for the blue and red hues in many flowers and fruits.[1][2] Its molecular structure contains multiple hydroxyl groups that can undergo protonation and deprotonation depending on the pH of the solution. These structural changes affect the molecule's conjugation and, consequently, its stability and color.[1][2][3]
Q2: What are the different forms and corresponding colors of this compound at various pH levels?
A2: this compound exists in several forms in equilibrium, with the predominant form being dictated by the pH:
-
pH < 3 (Acidic): Primarily exists as the red-colored flavylium cation, which is its most stable form.[1][2][3][4]
-
pH 4-6 (Weakly Acidic to Neutral): A mixture of colorless forms, the carbinol pseudobase and the chalcone, becomes more prevalent, leading to a loss of color.[1][4]
-
pH 7 (Neutral): The solution may appear purplish to magenta.[1]
-
pH > 7 (Alkaline): The blue quinonoidal base is the dominant form.[1][4] However, at a pH above 7, degradation into smaller phenolic compounds like 2,4,6-trihydroxybenzaldehyde and gallic acid occurs more rapidly.[1][4]
Q3: How does pH affect the stability and degradation of this compound?
A3: this compound is most stable in acidic conditions (pH < 3) and becomes increasingly unstable as the pH rises towards neutral and alkaline conditions.[1] In neutral and alkaline solutions, it degrades more rapidly. For instance, in a tissue culture medium at pH 7.4, Delphinidin has a short half-life of approximately 30 minutes.[1][5] The degradation process generally follows first-order kinetics.[5]
Troubleshooting Guides
Issue 1: Unexpected Color Change or Loss of Color in Solution
-
Question: I dissolved my this compound in a neutral buffer (pH 7.4), and the solution quickly lost its color. Is this normal?
-
Answer: Yes, this is expected. This compound is unstable at neutral pH.[1] At this pH, it converts to its colorless carbinol and chalcone forms, leading to a rapid fading of the color.[1][4] For experiments requiring the colored form, it is crucial to work in an acidic buffer.
-
Question: My this compound solution, which should be red in my acidic buffer, appears purplish. What could be the cause?
-
Answer: This could indicate that the pH of your final solution is not as acidic as intended. A purplish hue suggests a shift towards a more neutral pH where different structural forms coexist.[1] Verify the pH of your buffer and ensure that the addition of this compound or other components has not altered it.
Issue 2: Precipitation of this compound in Solution
-
Question: I observed a precipitate forming in my this compound solution when I adjusted the pH. Why is this happening?
-
Answer: Precipitation of anthocyanins like Delphinidin can occur, particularly at higher concentrations and in certain pH ranges (e.g., pH 4.0 to 6.6), especially in the presence of salts.[6] This phenomenon is associated with the formation of insoluble aggregates. To avoid this, consider using a lower concentration of this compound or adjusting the buffer composition.
Issue 3: Inconsistent Results in Cell Culture Experiments
-
Question: I am getting variable results when treating my cells with this compound. Could its stability be a factor?
-
Answer: Absolutely. Given its rapid degradation at physiological pH (around 7.4), the effective concentration of this compound in your cell culture medium is likely decreasing over time.[1][5] This can lead to inconsistent cellular responses. It is advisable to prepare fresh solutions immediately before use and consider the timing of your assays carefully. For longer-term experiments, the degradation products might also exert biological effects.
Quantitative Data on pH-Dependent Stability
The stability of this compound is highly dependent on the pH of the solution. While specific degradation kinetics can vary with buffer composition and temperature, the general trend is a significant decrease in stability as the pH increases.
Table 1: pH-Dependent Forms and Colors of this compound
| pH Range | Predominant Form(s) | Observed Color | Relative Stability |
| < 3 | Flavylium Cation | Red | High |
| 4 - 6 | Carbinol Pseudobase, Chalcone | Colorless | Low |
| 7 | Quinonoidal Base (in equilibrium) | Purple/Magenta | Very Low |
| > 7 | Quinonoidal Base, Degradation Products | Blue, fading to yellow | Extremely Low |
Table 2: Half-life of Delphinidin in Different Experimental Conditions
| Medium | pH | Temperature | Half-life (t½) |
| Tissue Culture Medium | 7.4 | 37°C | ~30 minutes[1][5] |
| Aglycone form | Not specified | Not specified | < 30 minutes[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This method is suitable for monitoring the degradation of this compound by measuring the change in absorbance over time.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 3, 5, 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in an acidic solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.
-
Prepare working solutions: Dilute the stock solution in the different pH buffers to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at the λmax of the flavylium cation (~520 nm).
-
Monitor absorbance: Immediately after preparing the working solutions, measure the absorbance at 520 nm at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected degradation rate).
-
Data analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Protocol 2: HPLC Analysis of this compound Degradation
This method provides a more specific and quantitative analysis of this compound concentration over time.
Materials:
-
This compound standard
-
HPLC system with a C18 column and a diode-array detector (DAD) or UV-Vis detector
-
Mobile phase A: e.g., 10% formic acid in water
-
Mobile phase B: e.g., Acetonitrile:water:formic acid (50:40:10 v/v/v)
-
Buffers of various pH values
Procedure:
-
Prepare samples: Prepare solutions of this compound in the desired pH buffers as described in the spectrophotometric protocol. At specified time points, take an aliquot of the sample and stop the degradation reaction, for example, by acidifying the sample or freezing it.
-
HPLC analysis: Inject the samples into the HPLC system. A typical gradient elution could be:
-
0-15 min: 10-30% B
-
15-20 min: 30-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B (re-equilibration) The flow rate is typically around 1 mL/min.
-
-
Detection: Monitor the elution profile at the λmax of Delphinidin (around 520 nm).
-
Quantification: Create a calibration curve using known concentrations of the this compound standard. Use the peak area from the chromatograms to determine the concentration of this compound remaining at each time point.
-
Data analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life as described in the spectrophotometric protocol.
Visualizations
Caption: pH-dependent structural transformations of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 5. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Delphinidin Chloride in Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Delphinidin chloride in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in cell viability assays?
A1: The effective concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, based on published data, a starting range of 10 µM to 200 µM is commonly used.[1][2][3] For some cell lines, concentrations as low as 5 µM have shown effects, while for others, higher concentrations are required to observe significant changes in viability.[4]
Q2: What is the mechanism of action of this compound on cancer cells?
A2: this compound exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and autophagy.[3][5] It can also cause cell cycle arrest, often at the G2/M phase.[2][6] These effects are mediated by its ability to modulate key signaling pathways, including the JAK/STAT3, MAPK (ERK, JNK), PI3K/Akt, and NF-κB pathways.[2][5][7][8] Delphinidin is also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[7]
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in polar solvents. For cell culture experiments, it is common to prepare a stock solution in DMSO.[1][9] It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% to 0.2%) to avoid solvent-induced cytotoxicity.[1][10] Always use matched DMSO concentration controls in your experiments to account for any solvent effects.[10]
Q4: How long should I incubate the cells with this compound?
A4: Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods reported in the literature range from 24 to 48 hours.[1][2][9] A time-course experiment is recommended to determine the optimal duration for observing the desired effect in your model system.
Troubleshooting Guide
Problem 1: I am not observing any cytotoxicity or decrease in cell viability.
-
Cause: Concentration may be too low for your specific cell line.
-
Solution: Increase the concentration range of this compound in your next experiment. Some cell lines are more resistant and may require higher concentrations to elicit a response.[1]
-
-
Cause: Incubation time may be too short.
-
Solution: Extend the incubation period (e.g., from 24h to 48h or 72h) to allow sufficient time for the compound to induce a biological response.
-
-
Cause: Issues with the compound's stability or solubility.
-
Solution: Ensure your this compound stock solution is properly prepared and stored. Anthocyanins can be sensitive to pH, light, and temperature.[4] Prepare fresh dilutions from your stock for each experiment.
-
-
Cause: High cell seeding density.
-
Solution: An excessively high number of cells can mask the cytotoxic effects. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Problem 2: I am seeing high variability between my replicate wells.
-
Cause: Inconsistent cell seeding.
-
Solution: Ensure your cell suspension is homogenous before plating. Pipette carefully and consistently into each well. Edge effects in multi-well plates can also contribute to variability; consider avoiding the outer wells or filling them with sterile media/PBS.[10]
-
-
Cause: Pipetting errors during reagent addition.
-
Solution: Calibrate your pipettes regularly. Ensure consistent and accurate pipetting of both the compound and the viability assay reagent.[11]
-
-
Cause: Reagent precipitation.
-
Solution: Some viability reagents can precipitate if not properly stored or handled. For instance, if using AlamarBlue™ (resazurin), warm the reagent to 37°C and swirl to ensure all components are in solution before use.[11]
-
Problem 3: My vehicle control (DMSO) is showing significant cytotoxicity.
-
Cause: DMSO concentration is too high.
-
Cause: Cell line is highly sensitive to DMSO.
-
Solution: If your cells are particularly sensitive, reduce the DMSO concentration as much as possible or explore alternative solvents. Always use a vehicle control that matches the highest concentration of DMSO used in your treatment groups.[10]
-
Data Summary: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Reported IC50 (µM) | Citation(s) |
| A431 | Skin Carcinoma | 18 | [7] |
| LXFL529L | Lung Cancer | 33 | [7] |
| A549 | Lung Cancer | 30.1 - 55 | [1][12] |
| NCI-H441 | Lung Cancer | 58 | [1][4] |
| SK-MES-1 | Lung Cancer | 44 | [1][4] |
| MDA-MB-453 | Breast Cancer (HER-2+) | 41.42 | [2] |
| BT-474 | Breast Cancer (HER-2+) | 60.92 | [2] |
| HCT116 | Colon Cancer | 110 | [1][6] |
| HT29 | Colon Cancer | 35 | [1] |
| LoVo | Colon Cancer | 38 | [1] |
| PEO1 | Ovarian Cancer | < 100 | [1] |
| SKOV3 | Ovarian Cancer | < 100 | [1] |
| 22Rν1 | Prostate Cancer | 90 | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.[3][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge at low speed (e.g., 1000 rpm for 5 min).[3]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Antibody and Dye Addition: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpected assay results.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by Delphinidin.
References
- 1. mdpi.com [mdpi.com]
- 2. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of delphinidin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Delphinidin Chloride and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of Delphinidin chloride and the biological effects of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experimental settings?
This compound is a naturally occurring anthocyanidin, a type of flavonoid pigment responsible for the blue and purple colors in many fruits and flowers.[1] It is a potent antioxidant and has been investigated for various potential health benefits, including anti-inflammatory and anti-cancer properties.[1][2][3] However, this compound is highly unstable under physiological conditions (neutral or alkaline pH, and elevated temperatures), readily degrading into other compounds.[4] This instability can be a significant issue in experimental research, as the observed biological effects may be due to the degradation products rather than the parent compound itself.
Q2: What are the primary degradation products of this compound?
Under physiological conditions (pH > 7, and/or elevated temperature), this compound degrades primarily into gallic acid and phloroglucinol aldehyde .[4][5] The degradation process can be rapid, with a half-life of approximately 30 minutes in some cell culture media.[5]
Q3: What are the known biological effects of this compound's degradation products?
The primary degradation products of this compound, gallic acid and phloroglucinol aldehyde, are themselves biologically active.
-
Gallic Acid: This phenolic acid exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic (anti-cancer) properties.[6][7] It has been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[8][9][10]
-
Phloroglucinol Aldehyde: While specific data on phloroglucinol aldehyde is limited, its parent compound, phloroglucinol, has demonstrated antioxidant, anti-inflammatory, and anticancer activities.[6][9][11][12] It is plausible that phloroglucinol aldehyde shares some of these properties. Phloroglucinol has been shown to inhibit cancer cell growth and induce apoptosis.[6][9]
Q4: How do the effects of the degradation products compare to this compound itself?
Both Delphinidin and its degradation product, gallic acid, have been shown to have antioxidant properties.[5] Interestingly, some studies suggest that the antioxidant protection observed in cell-based assays after treatment with Delphinidin may be, at least in part, attributable to the effects of its degradation product, gallic acid.[5] Both Delphinidin and gallic acid can induce apoptosis in cancer cells.[2][9]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays with this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium. The pH of standard cell culture media (typically ~7.4) can accelerate its degradation.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare this compound solutions immediately before use. Do not store solutions at physiological pH for extended periods.
-
Use a stabilized formulation: If possible, consider using a glycosylated form of Delphinidin (e.g., Delphinidin-3-glucoside), which can exhibit greater stability.
-
Control for degradation: Include a "degraded Delphinidin" control in your experiments. This can be prepared by pre-incubating the this compound solution in cell culture medium for a period equivalent to your experimental duration before adding it to the cells.
-
Analyze the medium: Use HPLC to analyze the cell culture medium at the beginning and end of your experiment to quantify the amount of this compound and its degradation products.
-
Issue 2: Difficulty in accurately quantifying this compound and its degradation products by HPLC.
-
Possible Cause: Poor peak resolution, peak tailing, or co-elution of compounds. Anthocyanins can be challenging to analyze due to their similar structures and instability.[2]
-
Troubleshooting Steps:
-
Optimize mobile phase: Adjust the gradient and the composition of the mobile phase (e.g., the concentration of formic acid in the aqueous and organic phases) to improve peak separation.
-
Use a high-quality column: Employ a C18 column with good resolution and efficiency, specifically designed for phenolic compounds if possible.
-
Control temperature: Maintain a constant column temperature to ensure reproducible retention times.
-
Filter samples: Ensure all samples are filtered through a 0.45 µm filter before injection to prevent column clogging.[2]
-
Use fresh standards: Due to their instability, always use freshly prepared standard solutions for calibration.
-
Data Presentation
Table 1: Summary of Biological Activities of this compound and its Degradation Products
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | Key Signaling Pathways Modulated |
| This compound | Yes[5][13] | Yes[2] | Yes[2][3] | NF-κB, MAPK[14][15] |
| Gallic Acid | Yes[6][7] | Yes[6][7] | Yes[6][7][16] | PI3K/AKT, MAPK, NF-κB[8][9][10] |
| Phloroglucinol | Yes[8][17][18] | Yes[11][12] | Yes[6][9][16] | PI3K/AKT, RAF-1/ERK[6][16] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Degradation
This protocol outlines a general method for the separation and quantification of this compound and its primary degradation products, gallic acid and phloroglucinol aldehyde, using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound, gallic acid, and phloroglucinol aldehyde standards.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 25°C.
-
Detection wavelength: 520 nm for this compound, and 280 nm for gallic acid and phloroglucinol aldehyde.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-30% B
-
15-20 min: 30-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to ensure initial stability.
-
To initiate degradation, dilute the stock solution in the desired experimental medium (e.g., cell culture medium, buffer at a specific pH) and incubate under the experimental conditions (e.g., 37°C).
-
At various time points, take aliquots of the sample and stop the degradation by adding an equal volume of ice-cold methanol containing 1% formic acid.
-
Centrifuge the samples to precipitate any proteins and filter the supernatant through a 0.45 µm syringe filter before HPLC injection.
-
-
Quantification:
-
Prepare calibration curves for this compound, gallic acid, and phloroglucinol aldehyde using their respective standards.
-
Calculate the concentration of each compound in the samples based on the peak areas from the HPLC chromatograms and the calibration curves.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound and its degradation products on cell viability.
-
Materials:
-
96-well cell culture plates.
-
Appropriate cell line (e.g., cancer cell line, endothelial cells).
-
Complete cell culture medium.
-
This compound, gallic acid, and phloroglucinol aldehyde.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare fresh solutions of this compound, gallic acid, and phloroglucinol aldehyde in the cell culture medium at various concentrations.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for studying Delphinidin degradation.
Caption: Signaling pathways affected by Delphinidin and its products.
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 3. agilent.com [agilent.com]
- 4. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of phloroglucinol on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells [inis.iaea.org]
- 17. Studies on the antioxidative activity of phloroglucinol derivatives isolated from hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Delphinidin Bioavailability for In Vivo Success
Technical Support Center
For researchers, scientists, and drug development professionals, harnessing the therapeutic potential of delphinidin in in vivo studies is often hampered by its notoriously low bioavailability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring your research stays on track.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected therapeutic effects of delphinidin in my animal model?
A1: The primary reason for diminished in vivo efficacy is likely the poor oral bioavailability of delphinidin.[1][2] This is attributed to several factors:
-
Low Stability: Delphinidin is highly unstable at neutral or alkaline pH, such as that found in the intestines, leading to rapid degradation.[3]
-
Poor Aqueous Solubility: The aglycone form of delphinidin has limited solubility in water, which hinders its absorption.[1]
-
Rapid Metabolism: Delphinidin undergoes extensive first-pass metabolism in the gut and liver, reducing the amount of active compound that reaches systemic circulation.
Q2: What is the difference in bioavailability between delphinidin aglycone and its glycosides?
A2: Delphinidin glycosides, where a sugar moiety is attached to the aglycone, are generally more bioavailable than the aglycone form.[1][4][5] The sugar moiety enhances stability and solubility, facilitating absorption.[1] For instance, delphinidin-3-O-beta-rutinoside (D3R) and delphinidin-3-O-beta-glucoside (D3G) have been detected in plasma after oral administration, indicating their absorption in intact forms.[6]
Q3: Are there methods to improve the stability of delphinidin for in vivo experiments?
A3: Yes, several strategies can be employed to protect delphinidin from degradation:
-
pH optimization: Maintaining an acidic environment (pH < 4) can significantly improve delphinidin's stability.[3]
-
Encapsulation: Incorporating delphinidin into protective delivery systems like liposomes, nanoparticles, or phytosomes can shield it from the harsh environment of the gastrointestinal tract.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the stability and solubility of delphinidin.[1]
Q4: How can I increase the absorption of delphinidin in my in vivo studies?
A4: Enhancing absorption is key to improving bioavailability. Consider these approaches:
-
Nanoformulations: Encapsulating delphinidin in nanocarriers such as solid lipid nanoparticles (SLNs), chitosan nanoparticles, or liposomes can facilitate its transport across the intestinal epithelium.
-
Phytosomes: Complexing delphinidin with phospholipids to form phytosomes can improve its lipid solubility and subsequent absorption.[7][8][9]
-
Use of Absorption Enhancers: Certain excipients can be co-administered to transiently increase intestinal permeability.
Troubleshooting Guides
Issue 1: Inconsistent or Low Plasma Concentrations of Delphinidin
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Degradation in Formulation | Prepare delphinidin solutions fresh in an acidic buffer (e.g., citrate buffer, pH 3-4) immediately before administration. Store stock solutions at -20°C or below and protect from light. |
| Rapid In Vivo Degradation | Consider using a delphinidin glycoside, which exhibits greater stability. If the aglycone is necessary, an encapsulated formulation (liposomes, nanoparticles) is highly recommended to protect it during gastrointestinal transit. |
| Inefficient Oral Absorption | Switch to an enhanced delivery system. Nanoformulations have a larger surface area and can improve intestinal uptake. Phytosomes can enhance lipid membrane permeability. |
| Improper Dosing Vehicle | Avoid neutral or alkaline vehicles. A slightly acidic aqueous solution is preferable for unformulated delphinidin. For enhanced formulations, ensure the vehicle is compatible with the delivery system. |
| Incorrect Blood Sampling Time | Delphinidin glycosides typically reach peak plasma concentration (Tmax) between 1 to 2 hours post-oral administration in rats and humans.[6] Optimize your blood collection schedule around this time point. Run a pilot study with serial sampling to determine the precise Tmax for your specific formulation and animal model. |
Issue 2: High Variability in Experimental Results Between Animals
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Dosing | Ensure homogenous suspension of the delphinidin formulation before each administration. Use precise oral gavage techniques to deliver a consistent volume. |
| Differences in Gut Microbiota | The gut microbiome can metabolize delphinidin and influence its absorption.[1] House animals in the same environment and provide a standardized diet to minimize variations in gut flora. |
| Fasting State of Animals | The presence or absence of food can significantly impact the absorption of flavonoids. Standardize the fasting period for all animals before dosing. |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals gently and allow for an acclimatization period before experiments. |
Quantitative Data on Delphinidin Bioavailability
The following table summarizes available pharmacokinetic data for different forms of delphinidin. Data on enhanced formulations of delphinidin is still emerging, and direct comparative studies are limited.
| Compound | Species | Dose | Cmax (nmol/L) | Tmax (h) | Reference |
| Delphinidin-3-O-beta-rutinoside (D3R) | Rat | 800 µmol/kg | 580 ± 410 | 0.5 - 2.0 | [6] |
| Delphinidin-3-O-beta-glucoside (D3G) | Rat | 800 µmol/kg | Not Reported | Not Reported | [6] |
| Delphinidin-3-O-beta-rutinoside (D3R) | Human | 2.75 µmol/kg | 73.4 ± 35.0 | 1.25 - 1.75 | [6] |
| Delphinidin-3-O-beta-glucoside (D3G) | Human | 1.04 µmol/kg | 22.7 ± 12.4 | 1.25 - 1.75 | [6] |
Experimental Protocols
Protocol 1: Preparation of Delphinidin-Loaded Chitosan Nanoparticles (General Protocol)
This protocol is a general guideline and may require optimization for delphinidin.
Materials:
-
Delphinidin
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1-0.5% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) with gentle stirring until fully dissolved.
-
Dissolve Delphinidin: Dissolve delphinidin in the chitosan solution. Gentle warming or sonication may be used to aid dissolution. The final concentration of delphinidin will depend on the desired loading capacity.
-
Prepare TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.05-0.25% w/v).
-
Nanoparticle Formation: While stirring the chitosan-delphinidin solution at a constant rate, add the TPP solution dropwise. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Stirring and Maturation: Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove unreacted reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Bioavailability Assessment in a Rat Model (General Protocol)
Animals:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Fasting: Fast animals overnight (12-18 hours) before the experiment with free access to water.
-
Dosing: Administer the delphinidin formulation (e.g., free delphinidin solution or nanoformulation) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of delphinidin and its metabolites in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Signaling Pathways and Experimental Workflows
The therapeutic effects of delphinidin are often attributed to its interaction with key cellular signaling pathways. Below are diagrams illustrating these interactions and a typical experimental workflow for evaluating delphinidin bioavailability.
References
- 1. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. rjptonline.org [rjptonline.org]
Overcoming interference in Delphinidin chloride HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the HPLC analysis of Delphinidin chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: The primary cause of peak tailing for Delphinidin and other basic compounds in reversed-phase HPLC is the interaction between the positively charged analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] This secondary interaction mechanism leads to an asymmetrical peak shape.[1][2] Operating at a low mobile phase pH (around 2-3) can minimize this by protonating the silanol groups, thus reducing the unwanted interaction.[1][3]
Q2: How can I resolve this compound from other co-eluting anthocyanins?
A2: Resolving co-eluting peaks requires optimizing the separation parameters.[4] Key strategies include:
-
Mobile Phase Composition: Adjusting the gradient slope or the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.[4]
-
Column Chemistry: Switching to a different stationary phase (e.g., a different C18 column with alternative end-capping or a mixed-mode column) can provide different selectivity.[4][5]
-
Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of anthocyanins, affecting their retention and potentially improving separation.[6][7]
Q3: What are "ghost peaks" and how can I prevent them in my this compound analysis?
A3: Ghost peaks are unexpected signals in a chromatogram that do not originate from the sample.[8][9] They are often more prominent in gradient elution.[8][9] Common sources include impurities in the mobile phase, system contamination (e.g., from previous injections), or column bleed.[9] To prevent them, use high-purity solvents, regularly flush the HPLC system, and perform blank gradient runs to identify the source of the peaks.[8][9]
Q4: Why is a low pH mobile phase, often containing formic or trifluoroacetic acid, typically used for Delphinidin analysis?
A4: A low pH is crucial for several reasons. Delphinidin is most stable in its flavylium cation form, which predominates at a pH below 3.[10] This acidic condition also suppresses the ionization of residual silanol groups on the column's stationary phase, which is essential for achieving sharp, symmetrical peaks for basic compounds like anthocyanins.[1][11]
Q5: What sample preparation techniques are recommended to minimize interference?
A5: Proper sample preparation is key to removing interfering substances.[12]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex matrices like plasma or plant extracts.[12][13] C18 cartridges can be used to retain anthocyanins while washing away more polar interferences.[14]
-
Filtration: Filtering the sample through a 0.45 µm or 0.22 µm membrane is essential to remove particulate matter that can block the column and cause pressure issues.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column.[1][2] | Lower the mobile phase pH to 2-3 using formic acid or TFA to protonate silanols.[1][3] Use a highly deactivated, end-capped column.[1][11] |
| Column Overload.[16] | Reduce the injection volume or dilute the sample.[3][16] | |
| Mismatch between injection solvent and mobile phase.[16] | Dissolve the sample in the initial mobile phase or a weaker solvent.[16] | |
| Poor Resolution / Co-elution | Inadequate separation between Delphinidin and other compounds.[17] | Optimize the mobile phase gradient; a shallower gradient can improve separation.[4] Change the organic modifier (e.g., from acetonitrile to methanol). Adjust the mobile phase pH to alter analyte selectivity.[7] |
| Loss of column efficiency. | Replace the column or use a column with a smaller particle size for higher efficiency.[18] | |
| Ghost Peaks | Contaminated mobile phase.[9] | Use fresh, HPLC-grade solvents and additives.[9] |
| System contamination or carryover from previous injections.[9][19] | Run blank injections and flush the system with a strong solvent.[9] | |
| Degraded pump seals or other system components.[9] | Perform regular system maintenance.[20] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation.[21] | Prepare mobile phase accurately and consistently. Ensure thorough mixing and degassing.[22] |
| Column not properly equilibrated.[21] | Equilibrate the column with at least 10 column volumes of the initial mobile phase before each run.[23] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[24] | |
| High Backpressure | Blockage in the system (e.g., guard column, column inlet frit).[21] | Filter all samples and mobile phases.[25] Replace the guard column or filter. Try back-flushing the column.[25] |
| Mobile phase viscosity.[22] | Check for precipitation if mixing aqueous buffers with high percentages of organic solvent. |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Analysis of this compound
This protocol is a starting point for the quantitative analysis of this compound in purified samples or simple extracts.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 2.7 µm particle size.[26]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[26]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[26]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[27]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis at 520-530 nm.[28]
-
Sample Preparation: Dissolve the sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[26]
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is for purifying this compound from complex matrices (e.g., biological fluids, crude plant extracts) prior to HPLC analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[14]
-
Sample Loading: Load the acidified sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences.[14]
-
Elution: Elute the this compound and other anthocyanins with 2-3 mL of acidified methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm filter before injection.
Quantitative Data Summary
The following table summarizes typical performance metrics for Delphinidin analysis from various studies. These values can serve as a benchmark for method validation.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Rat Plasma | HPLC-UV | 47 ng/mL | [26][29] |
| Grape Extract | HPLC | 0.14 mg/kg | [26] | |
| Jussara Extract | UPLC-MS | 5.60 µg/L | [26] | |
| Food | u-HPLC-PDA | 0.08 - 0.26 mg/kg | [30] | |
| Limit of Quantification (LOQ) | Rat Plasma | HPLC-UV | 213 ng/mL | [26][29] |
| Grape Extract | HPLC | 0.42 mg/kg | [26] | |
| Jussara Extract | UPLC-MS | 18.50 µg/L | [26] | |
| Food | u-HPLC-PDA | 0.26 - 0.87 mg/kg | [27] | |
| Recovery | Rat Plasma | SPE & HPLC-UV | 80.38% | [26][29] |
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for common HPLC interference issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. chromtech.com [chromtech.com]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. eprints.usm.my [eprints.usm.my]
- 14. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mastelf.com [mastelf.com]
- 16. i01.yizimg.com [i01.yizimg.com]
- 17. ftb.com.hr [ftb.com.hr]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 22. immun.lth.se [immun.lth.se]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 24. ymcamerica.com [ymcamerica.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. mjas.analis.com.my [mjas.analis.com.my]
- 27. researchgate.net [researchgate.net]
- 28. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 29. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 30. academic.oup.com [academic.oup.com]
Technical Support Center: Delphinidin Chloride Stability and Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on Delphinidin chloride's stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a major concern?
This compound is a primary anthocyanidin, a type of natural pigment responsible for the purple, blue, and red colors in many fruits and vegetables, such as berries and red grapes.[1] It is a potent antioxidant with various pharmacological activities, making it a subject of interest in drug development and nutritional science.[2][3][4] However, Delphinidin and other anthocyanins are notoriously unstable.[2][5] Their structure and color are highly sensitive to environmental factors, leading to degradation during extraction, storage, and experimentation, which can compromise research results.[3][6]
Q2: What are the most critical factors influencing the stability of this compound?
The stability of this compound is influenced by several factors, including:
-
pH: This is one of the most significant factors. Delphinidin is most stable in acidic conditions (pH < 3).[3][7]
-
Solvent: The choice of solvent affects both solubility and chemical reactivity.[1]
-
Temperature: Higher temperatures accelerate degradation.[2][5][6]
-
Oxygen: The presence of oxygen can lead to oxidative decomposition.[2][5]
Q3: How does pH specifically alter the structure and color of Delphinidin?
The pH of the solution dictates the chemical structure and, consequently, the color of Delphinidin.[1]
-
At low pH (pH < 3): It exists predominantly as the red-colored flavylium cation, which is its most stable form.[3][7]
-
In weakly acidic to neutral pH (pH 4-6): It converts to a colorless carbinol pseudobase and its tautomer, chalcone.[3]
-
In alkaline conditions (pH > 7): It forms a blue or purple quinonoidal base, but this form is unstable and quickly degrades.[3][7]
Q4: I dissolved this compound in a neutral buffer and it lost its color. What happened?
The loss of color indicates that the this compound has structurally transformed from the colored flavylium cation (stable at low pH) into its colorless forms, the carbinol pseudobase or chalcone.[3] This transformation is expected in solutions with a pH between 4 and 6.[3] To maintain the colored, stable form, the experiment should be conducted in an acidic medium (pH < 3).
Q5: Which common laboratory solvents are best for dissolving and stabilizing this compound?
Based on solubility studies, methanol is the solvent in which Delphinidin is most soluble, followed by water, ethanol, and acetone.[3][8][9] While it is soluble in water, it is also more chemically reactive in aqueous solutions.[1] For maximizing both solubility and stability, using an acidified methanolic solution is often the recommended approach. Due to its inherent instability, solutions should always be freshly prepared for optimal results.[4]
Troubleshooting Guide
Issue 1: Poor Solubility or Sample Precipitation
-
Potential Cause: Use of a suboptimal solvent. Delphinidin has low solubility in less polar organic solvents like acetone.[3][9]
-
Troubleshooting Steps:
-
Verify Solvent Choice: The highest solubility is achieved in methanol, followed by water and ethanol.[3][8]
-
Increase Temperature: Solubility in these solvents increases with temperature, ranging from 298.15 K to 343.15 K (25°C to 70°C).[3] Gentle warming can aid dissolution but be cautious of degradation at higher temperatures.
-
Acidify the Solvent: Adding a small amount of acid (e.g., HCl or formic acid) to the solvent can improve the stability of the flavylium cation, which may also aid in keeping it in solution.
-
Issue 2: Rapid Color Fading or Degradation During an Experiment
-
Potential Cause: The experimental conditions are promoting the degradation of the Delphinidin molecule.
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is below 3, where the flavylium cation is the most stable species.[3][7]
-
Protect from Light: Cover your vials or work in low-light conditions to prevent photodegradation.[2][5]
-
Control Temperature: Perform experiments at a controlled, low temperature whenever possible, as heat accelerates the degradation rate.[6]
-
Limit Oxygen Exposure: Use degassed solvents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2][5]
-
Prepare Solutions Freshly: this compound is unstable in solution; always use freshly prepared solutions for your experiments.[4]
-
Issue 3: Inconsistent or Unexpected Reactivity
-
Potential Cause: The solvent is actively participating in or mediating the chemical reaction.
-
Troubleshooting Steps:
-
Evaluate Solvent Effect: Be aware that the solvent can influence chemical reactivity. For instance, Delphinidin is more susceptible and reactive when water is the solvent.[1]
-
Standardize Solvent System: Maintain a consistent solvent system across all comparative experiments to ensure that observed differences in reactivity are due to the variables being tested, not solvent effects.
-
Consider Reactivity Pathways: Delphinidin cations are prone to nucleophilic attacks.[10] The polarity and protic nature of the solvent can influence the rate and outcome of such reactions.
-
Quantitative Data
Table 1: Solubility of Delphinidin in Various Solvents
This table summarizes the mole fraction solubility of Delphinidin at different temperatures, as reported in the literature.
| Temperature (K) | Water (10⁻³ x) | Methanol (10⁻³ x) | Ethanol (10⁻³ x) | Acetone (10⁻⁵ x) |
| 298.15 | 53.53 | 58.61 | 5.73 | 0.55 |
| 303.15 | 63.87 | 66.24 | 6.13 | 0.66 |
| 308.15 | 69.77 | 77.12 | 7.04 | 0.71 |
| 313.15 | 78.66 | 87.69 | 7.70 | 0.77 |
| 318.15 | 86.85 | 97.08 | - | - |
| 343.15 | 163.71 | 168.64 | 15.59 | 1.57 |
Data adapted from literature.[3]
Table 2: UV-Vis Absorbance Maxima (λmax) for Delphinidin
| Wavelength (nm) | Solvent/Conditions |
| ~536 nm | Acidic mobile phase (pH ≤ 3)[11] |
| ~520 nm | General for Delphinidin derivatives[12] |
| ~274 nm | Acidic mobile phase (pH ≤ 3)[11] |
| ~206 nm | Acidic mobile phase (pH ≤ 3)[11] |
Note: The λmax in the visible range is responsible for the color and is the most common wavelength used for quantification.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Delphinidin Stability (pH Differential Method)
This method is used to quantify monomeric anthocyanin content and assess stability by measuring absorbance changes at different pH values.
-
Reagent Preparation:
-
pH 1.0 Buffer: Potassium chloride buffer (0.025 M).
-
pH 4.5 Buffer: Sodium acetate buffer (0.4 M).
-
Solvent of choice (e.g., Methanol, Ethanol) for initial stock solution.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
Create two dilutions of the stock solution. For the first, use the pH 1.0 buffer. For the second, use the pH 4.5 buffer. The dilution factor should be the same for both and result in an absorbance reading within the spectrophotometer's linear range.
-
-
Measurement:
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of both solutions at the λmax for Delphinidin (~520-536 nm) and at 700 nm (to correct for haze).[8]
-
-
Calculation:
-
Calculate the absorbance difference (A) using the formula: A = (Aλmax - A₇₀₀)pH 1.0 - (Aλmax - A₇₀₀)pH 4.5.[8]
-
The monomeric anthocyanin concentration can be calculated using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight, DF is the dilution factor, ε is the molar extinction coefficient, and l is the pathlength.
-
-
Stability Assessment:
-
To assess stability, repeat this procedure on aliquots of a stock solution stored under specific conditions (e.g., different solvents, temperatures, light exposure) at various time points. A decrease in the calculated concentration over time indicates degradation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Delphinidin Analysis
This protocol provides a general method for the separation and quantification of Delphinidin.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[13]
-
-
Reagents & Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in an appropriate solvent (e.g., acidified methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Integrate the peak area corresponding to Delphinidin in the sample chromatogram and determine the concentration from the calibration curve.
-
Visualizations
Caption: pH-mediated equilibrium of Delphinidin structures.
Caption: Experimental workflow for assessing Delphinidin stability.
Caption: Troubleshooting decision tree for Delphinidin stability issues.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scholar.undip.ac.id [scholar.undip.ac.id]
- 10. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV-Vis Spectrum of Delphinidin | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Analysis of Delphinidin Chloride and Cyanidin Chloride in Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent anthocyanidins, delphinidin chloride and cyanidin chloride, and their respective performances in various cancer cell lines. The information presented is collated from multiple preclinical studies, focusing on quantitative data, experimental methodologies, and the molecular signaling pathways involved in their anticancer activities.
Introduction to Delphinidin and Cyanidin
Delphinidin and cyanidin are naturally occurring anthocyanidins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] Both compounds have garnered significant interest in oncology research for their potential as chemotherapeutic agents, attributed to their antioxidant, anti-inflammatory, and antiproliferative properties.[2][3] Structurally, they are very similar, with the primary difference being the number of hydroxyl groups on the B-ring; delphinidin possesses three, while cyanidin has two. This structural distinction is believed to contribute to differences in their biological activity, with some studies suggesting delphinidin's additional hydroxyl group enhances its oxidative biological effect.[3]
Comparative Cytotoxicity and Antiproliferative Effects
Both delphinidin and cyanidin have demonstrated dose-dependent cytotoxic and antiproliferative effects across a range of cancer cell lines. Direct comparisons often indicate that the efficacy can be cell-type specific. For instance, in MCF-7 human breast cancer cells, cyanidin chloride exhibited a lower IC50 value (47.18 µM) compared to this compound (120 µM), suggesting greater antiproliferative potency in this specific cell line.[4][5] Conversely, both compounds were found to be cytotoxic to metastatic colorectal cancer cells (LoVo and LoVo/ADR) while being ineffective against the primary Caco-2 cell line, indicating a potential selectivity for more aggressive cancer phenotypes.[6]
Table 1: Comparative IC50 Values of this compound and Cyanidin Chloride in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Assay | Citation |
| This compound | Breast Cancer | MCF-7 | 120 µM | SRB | [4][5] |
| Ovarian Cancer | PEO1 | 18.7 µM | N/A | [7] | |
| Ovarian Cancer | SKOV3 | 40.5 µM | N/A | [7] | |
| Lung Cancer | A549 | 55 µM | N/A | [7] | |
| Lung Cancer | SK-MES-1 | 44 µM | N/A | [7] | |
| Colon Cancer | LoVo | 38 µM | N/A | [7] | |
| Colon Cancer | HT29 | 35 µM | N/A | [7] | |
| Colon Cancer | HCT116 | 110 µM | N/A | [7] | |
| Human Colorectal | HCT-116 | 396 ± 23 µg/mL | CellTiter 96 | [8] | |
| Human Colorectal | HT-29 | 329 ± 17 µg/mL | CellTiter 96 | [8] | |
| Cyanidin Chloride | Breast Cancer | MCF-7 | 47.18 µM | SRB | [4][5] |
| Lung Cancer | SPCA-1 | 141.08 µg/mL | N/A | [9] | |
| Colon Cancer | HCT116, HT29, SW620 | Inhibits proliferation at 10, 25, 50 µM | Trypan Blue | [10][11] |
Note: IC50 values can vary based on the specific assay and experimental conditions used.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism for the anticancer activity of both compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Delphinidin has been shown to induce G2/M phase cell cycle arrest in HER-2 positive breast cancer cells (MDA-MB-453 and BT-474) and prostate cancer cells (PC3).[3][12] This arrest is often accompanied by the modulation of key cell cycle regulatory proteins, such as decreased expression of cyclin B1, cdk1, and cdk2, and increased expression of p21 and p27.[3][12] In MDA-MB-453 cells, delphinidin treatment at 80 µM resulted in a 20.2% apoptosis rate.[3] The induction of apoptosis by delphinidin is often caspase-dependent, involving the activation of caspase-3 and caspase-9 and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[12][13]
Cyanidin also effectively induces apoptosis and cell cycle arrest. In SPCA-1 lung cancer cells, cyanidin treatment caused G2/M phase arrest.[9] In colorectal cancer cells, cyanidin chloride was found to induce apoptosis in a dose-dependent manner.[10][14] The mechanism involves increasing the levels of Bax, p53, and Caspase-3, while decreasing the level of Bcl-2.[9]
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cancer Type | Cell Line | Effect | Concentration | Citation |
| This compound | Breast Cancer | MDA-MB-453 | 20.2% Apoptosis Rate | 80 µM | [3] |
| Breast Cancer | BT-474 | 7.9% Apoptosis Rate | 80 µM | [3] | |
| Breast Cancer | MDA-MB-453 | Increased G2/M phase cells to 13.58% | 80 µM | [3][15] | |
| Breast Cancer | BT-474 | Increased G2/M phase cells to 23.53% | 80 µM | [3][15] | |
| Prostate Cancer | PC3 | G2/M Phase Arrest & Apoptosis | Dose-dependent | [12] | |
| Cyanidin Chloride | Lung Cancer | SPCA-1 | G2/M Phase Arrest | N/A | [9] |
| Colon Cancer | HCT116, HT29, SW620 | Apoptosis Induction | 50 & 100 µM | [10] |
Molecular Mechanisms and Signaling Pathways
Delphinidin and cyanidin modulate several key signaling pathways that are often dysregulated in cancer, leading to reduced proliferation, angiogenesis, and metastasis, and increased apoptosis.
Delphinidin exerts its effects by targeting multiple pathways. It can suppress the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[13][16] It also targets receptor tyrosine kinases (RTKs) and modulates the downstream Ras/MAPK (mitogen-activated protein kinase) signaling cascades, including ERK, JNK, and p38 MAPK.[13][16] Furthermore, delphinidin has been shown to inhibit NF-κB signaling, a key regulator of inflammation and apoptosis resistance.[12][13]
Caption: this compound Signaling Pathways.
Cyanidin is particularly noted for its ability to inhibit NF-κB signaling through the activation of the Nrf2 pathway in colorectal cancer cells.[10][14] Nrf2 is a key transcription factor in the antioxidant response, and its activation by cyanidin appears to subsequently suppress NF-κB, leading to apoptosis.[14] Like delphinidin, cyanidin also inhibits proliferative pathways such as RAS/MAPK.[2]
Caption: Cyanidin Chloride Signaling Pathways.
Experimental Protocols
The data presented in this guide are derived from a variety of standard in vitro assays. Below are generalized methodologies for the key experiments cited.
Caption: General Experimental Workflow.
Cell Viability / Cytotoxicity Assays (SRB, MTT, Trypan Blue)
-
Principle: These assays measure cell viability or proliferation. MTT assays measure metabolic activity, SRB assays quantify total cellular protein, and Trypan Blue exclusion assays count viable versus non-viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or cyanidin chloride for a specified period (e.g., 24, 48, 72 hours).[5][10]
-
For SRB: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized.[5]
-
Absorbance is read on a plate reader.
-
Results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[5]
-
Apoptosis Assays (Annexin V/PI Staining, TUNEL)
-
Principle: These methods detect hallmarks of apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells. The TUNEL assay detects DNA fragmentation.[12]
-
Methodology:
-
Cells are treated with the compounds for a defined time.
-
Cells are harvested and washed.
-
For Annexin V/PI: Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Samples are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Methodology:
-
Cells are treated with delphinidin or cyanidin.
-
Cells are harvested, fixed (e.g., in cold ethanol), and treated with RNase A.[9]
-
Cells are stained with a fluorescent DNA-intercalating agent like Propidium Iodide (PI).[9]
-
DNA content is quantified by flow cytometry, and the percentage of cells in each phase is determined.[3][15]
-
Western Blotting
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Methodology:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined (e.g., using a BCA assay).
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the target protein (e.g., Akt, p-Akt, NF-κB, Caspase-3).[3]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate, and bands are visualized and quantified.
-
Conclusion
Both this compound and cyanidin chloride demonstrate significant anticancer properties in a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Their efficacy is highly dependent on the specific cancer cell type and its underlying molecular characteristics.
-
Cyanidin Chloride appears more potent in certain breast cancer models (MCF-7) and has a well-defined mechanism in colorectal cancer involving the Nrf2/NF-κB axis.[4][5][14]
-
This compound , with its additional hydroxyl group, shows broad activity and modulates a wider array of signaling pathways, including PI3K/Akt and multiple arms of the MAPK cascade.[13]
While both compounds target common oncogenic pathways like NF-κB and MAPK, the subtle differences in their primary mechanisms may offer opportunities for targeted therapeutic strategies. Future research should focus on in vivo studies and combination therapies to better elucidate their clinical potential. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound and designing further experiments in the field of cancer drug discovery.
References
- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 5. oatext.com [oatext.com]
- 6. Oxidative stress-based cytotoxicity of delphinidin and cyanidin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Delphinidin's Antioxidant Prowess: A Comparative Analysis Against Other Anthocyanins
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of Delphinidin against other common anthocyanins, including cyanidin, malvidin, pelargonidin, peonidin, and petunidin. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various antioxidant assays and details the underlying molecular mechanisms and signaling pathways.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of anthocyanins is fundamentally linked to their molecular structure. The number and arrangement of hydroxyl (-OH) groups on the B-ring of the anthocyanidin backbone are critical determinants of their radical-scavenging ability. Delphinidin, with three hydroxyl groups on its B-ring, is structurally primed for potent antioxidant activity compared to anthocyanins with fewer hydroxylations.
Experimental data from several widely-accepted antioxidant assays consistently demonstrate the high efficacy of Delphinidin. The following table summarizes quantitative results from studies comparing Delphinidin to other anthocyanins.
| Assay Type | Anthocyanin | Result (Unit) | Inference | Source(s) |
| DPPH Radical Scavenging | Delphinidin | 3.74 (EC50, µM) | Highest Activity (Lower EC50 is better) | [1] |
| Cyanidin | 4.85 (EC50, µM) | High Activity | [1] | |
| Pelargonidin | 5.25 (EC50, µM) | Moderate Activity | [1] | |
| Superoxide Radical Scavenging | Delphinidin | Rank 1 | Highest Activity | [2] |
| Petunidin | Rank 2 | Very High Activity | [2] | |
| Malvidin | Rank 3 (tie) | High Activity | [2] | |
| Cyanidin | Rank 3 (tie) | High Activity | [2] | |
| Peonidin | Rank 5 | Moderate Activity | [2] | |
| Pelargonidin | Rank 6 | Lower Activity | [2] | |
| LDL Oxidation Inhibition | Cyanidin | Rank 1 | Highest Efficacy | [2][3] |
| Delphinidin | Rank 2 | Intermediate Efficacy | [2][3] | |
| Malvidin | Rank 4 | Moderate Efficacy | [1] | |
| Lipid Peroxidation Inhibition | Delphinidin | Highest Activity | Most Potent Inhibitor | [3] |
| Cyanidin | High Activity | Potent Inhibitor | [3] | |
| Pelargonidin | Moderate Activity | Moderate Inhibitor | [3] |
Note: EC50/IC50 (Half maximal effective/inhibitory concentration) represents the concentration of a substance required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.
Mechanisms of Antioxidant Action & Signaling Pathways
Anthocyanins exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: They can directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), such as superoxide radicals and peroxyl radicals. The resulting anthocyanin radical is stabilized by resonance, making it relatively unreactive.[4]
-
Indirect Action via Cellular Signaling: Anthocyanins modulate endogenous antioxidant defense systems by influencing key signaling pathways. This indirect action can lead to a sustained increase in cellular antioxidant capacity.
The most significant pathway influenced by Delphinidin and other anthocyanins is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Under conditions of oxidative stress, anthocyanins can promote the translocation of the Nrf2 transcription factor to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro antioxidant capacity assays. Below are the detailed methodologies for three common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical-scavenging activity of the sample.[5][6]
-
Reagent Preparation:
-
DPPH Working Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. This stock is then diluted with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[7]
-
Standard: Trolox (a water-soluble vitamin E analog) is typically used as a positive control and for creating a standard curve at various concentrations (e.g., 0-100 µg/mL).[7]
-
Samples: Anthocyanin samples are dissolved in the solvent and prepared at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard, or solvent (for blank) to the wells of a microplate.[7]
-
Add 80-180 µL of Assay Buffer or solvent to each well.[5][7]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to each well.[7]
-
Mix the contents thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as an IC50 value, which is determined by plotting the inhibition percentage against the sample concentrations.
TEAC (Trolox Equivalent Antioxidant Capacity) Assay
This assay, often referred to as the ABTS assay, measures the ability of antioxidants to scavenge the stable radical cation ABTS•+.
-
Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized by an agent like potassium persulfate to generate the blue-green ABTS•+ radical cation. In the presence of an antioxidant, the radical is reduced back to its neutral, colorless form. The degree of decolorization is proportional to the antioxidant's capacity.[8][9]
-
Reagent Preparation:
-
ABTS•+ Stock Solution: A 7 mM ABTS solution and a 2.45 mM potassium persulfate solution are prepared in water. Equal volumes are mixed and allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8][10]
-
ABTS•+ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Assay Procedure:
-
Add a small volume (e.g., 25 µL) of the sample or Trolox standard to a microplate well or cuvette.[11]
-
Add a larger volume (e.g., 150-200 µL) of the ABTS•+ working solution.[8][11]
-
Mix and incubate for a defined period (e.g., 3-6 minutes) at a controlled temperature (e.g., 30°C).[8]
-
Measure the absorbance at 734 nm.
-
-
Calculation: The results are compared to a standard curve prepared with Trolox, and the antioxidant capacity is expressed as µM Trolox Equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce oxidative damage to a fluorescent probe (e.g., fluorescein). The antioxidant's capacity to quench these radicals preserves the fluorescence.[12][13]
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted sample, Trolox standard, or buffer (for blank) to the wells of a black microplate.[14][15]
-
Add 150 µL of the fluorescein working solution to each well and mix.[14][15]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[14][15]
-
Immediately place the plate in a fluorescent microplate reader.
-
Record the fluorescence decay every 1-5 minutes for at least 60 minutes at 37°C, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12][15]
-
-
Calculation: The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) from the fluorescence decay plot. The net AUC (AUC_sample - AUC_blank) is compared to a Trolox standard curve, and results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.[13]
References
- 1. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]
- 9. citeqbiologics.com [citeqbiologics.com]
- 10. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 13. 3.10. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cellbiolabs.com [cellbiolabs.com]
A Comparative Guide to Delphinidin Chloride and Other EGFR Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Delphinidin chloride's performance in inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway against other established EGFR inhibitors. The information is supported by experimental data to aid in research and drug development decisions.
Introduction to EGFR Signaling and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of many cancers.[2] This has led to the development of various inhibitors that target EGFR and its downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3]
This compound, a natural anthocyanidin found in pigmented fruits and vegetables, has emerged as a potential EGFR inhibitor.[4] It has been shown to possess antioxidant and antiproliferative properties.[4] This guide will compare the efficacy of this compound with several well-established EGFR inhibitors, providing a comprehensive overview of their mechanisms and reported potencies.
Comparative Analysis of EGFR Inhibitors
The following tables summarize the key characteristics and inhibitory concentrations (IC50) of this compound and a selection of other EGFR inhibitors.
Table 1: Overview of EGFR Inhibitors
| Inhibitor | Type | Mechanism of Action |
| This compound | Natural Anthocyanidin (TKI-like) | Inhibits phosphorylation of EGFR and downstream activation of PI3K/Akt and MAPK pathways.[4][5] |
| Gefitinib | Tyrosine Kinase Inhibitor (1st Gen) | Reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[6][7][8][9] |
| Erlotinib | Tyrosine Kinase Inhibitor (1st Gen) | Reversibly inhibits the intracellular phosphorylation of EGFR by competing with ATP for the binding site on the tyrosine kinase domain.[6][7][8][9] |
| Afatinib | Tyrosine Kinase Inhibitor (2nd Gen) | Irreversibly binds to the kinase domains of EGFR, HER2, and HER4, leading to inhibition of downstream signaling pathways.[6][7][8] |
| Lapatinib | Tyrosine Kinase Inhibitor (Dual) | Reversibly inhibits the tyrosine kinase activity of both EGFR and HER2. |
| Osimertinib | Tyrosine Kinase Inhibitor (3rd Gen) | Irreversibly and selectively inhibits both EGFR-sensitizing and T790M resistance mutations. |
| Cetuximab | Monoclonal Antibody | Binds to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization, which in turn blocks downstream signaling.[3] |
| Panitumumab | Monoclonal Antibody | A fully human monoclonal antibody that binds to the extracellular domain of EGFR, inhibiting ligand binding and receptor activation.[3] |
Table 2: Comparative IC50 Values of EGFR Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line / Condition |
| This compound | EGFR | 2,370[5] | Cell-free assay |
| Gefitinib | EGFR (Wild Type) | 59.6[10] | Ba/F3 cells |
| EGFR (L858R) | 1.8 | H3255 cells | |
| Erlotinib | EGFR (Wild Type) | 50.1[10] | Ba/F3 cells |
| EGFR (L858R) | 1.0 | H3255 cells | |
| Afatinib | EGFR (Wild Type) | < 0.01[10] | Ba/F3 cells |
| EGFR (L858R) | 0.2 | Cell-free assay | |
| Lapatinib | EGFR | 10.8 | Cell-free assay |
| HER2 | 9.2 | Cell-free assay | |
| Osimertinib | EGFR (Wild Type) | 0.07[10] | Ba/F3 cells |
| EGFR (L858R/T790M) | 0.02 | H1975 cells | |
| Cetuximab | EGFR | - (Kd = 0.39 nM) | - |
| Panitumumab | EGFR | - (Kd = 5 x 10⁻¹¹ M) | - |
Kd (dissociation constant) is provided for monoclonal antibodies as a measure of binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to validate the effects of EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
-
Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., this compound) in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[1]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[1] The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified using a luciferase/luciferin reaction.[1]
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of EGFR kinase activity, is calculated from a dose-response curve.[1]
Cell Viability (MTT) Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Cell Culture: Cancer cells (e.g., A549, PC3) are seeded in 96-well plates and allowed to adhere overnight.[11][12][13]
-
Compound Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24, 48, or 72 hours).[11][12][13]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[14]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.[11][12]
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: Cancer cells are treated with the inhibitor for a defined period, after which they are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16][17]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[15][16]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK) and the total forms of these proteins.[15][16][17]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The protein bands are then visualized using a chemiluminescent substrate or fluorescence imaging system.[15][16]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.[17]
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition by TKIs.
Caption: Western Blot Experimental Workflow.
Caption: Logical Comparison of EGFR Inhibitor Types.
References
- 1. promega.com.cn [promega.com.cn]
- 2. reactionbiology.com [reactionbiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of epidermal growth factor receptor signaling pathway by delphinidin, an anthocyanidin in pigmented fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Retrospective Comparison of the Clinical Efficacy of Gefitinib, Erlotinib, and Afatinib in Japanese Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. researchgate.net [researchgate.net]
Delphinidin aglycone versus glycoside bioactivity comparison
A comprehensive guide for researchers comparing the biological effects of delphinidin in its free form (aglycone) versus its sugar-bound counterparts (glycosides). This report synthesizes experimental data on their antioxidant, anti-inflammatory, and anticancer properties, providing a framework for informed decisions in drug development and scientific research.
Delphinidin, a potent anthocyanidin responsible for the rich blue and purple hues in many fruits and vegetables, has garnered significant attention for its diverse health-promoting activities. However, in nature, delphinidin is most commonly found as glycosides, where a sugar molecule is attached to its core structure. This glycosylation can significantly impact its stability, bioavailability, and ultimately, its biological efficacy. This guide provides a detailed comparison of the bioactivity of delphinidin aglycone and its glycosidic forms, supported by experimental data and methodologies.
At a Glance: Bioactivity Comparison
The bioactivity of delphinidin is intricately linked to its chemical form. While the aglycone often exhibits higher potency in in vitro assays, its glycosidic forms can offer advantages in terms of stability and bioavailability in vivo. The following tables summarize the quantitative data available from various studies.
Table 1: Antioxidant Activity
The antioxidant capacity of delphinidin and its glycosides is a key aspect of their bioactivity. The ability to scavenge free radicals is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Generally, the aglycone shows superior radical scavenging activity in these chemical-based assays.
| Compound | Assay | IC50 / EC50 (µM) | Source |
| Delphinidin (Aglycone) | DPPH | 80 | [1] |
| Delphinidin (Aglycone) | DPPH | 3.74 | [2] |
| Delphinidin-3-O-glucoside | DPPH | 7.29 ("Kuromanin") | [2] |
| Delphinidin-3-O-sambubioside | XO Inhibition | 17.1 | [3] |
IC50/EC50 values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. Note that values are from different studies and direct comparison should be made with caution.
Table 2: Anticancer Activity (Cytotoxicity)
Delphinidin and its derivatives have demonstrated significant potential in cancer prevention and therapy by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. The aglycone has been shown to be highly cytotoxic to cancer cells.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Delphinidin (Aglycone) | MCF7 (Breast Cancer) | SRB | 120 | [1] |
| Delphinidin (Aglycone) | NB4 (Leukemia) | Cell Proliferation | 14.0 (24h), 8.1 (48h) | [4] |
| Delphinidin (Aglycone) | HL-60 (Leukemia) | Cell Proliferation | 80 (24h), 40 (48h) | [5] |
IC50 values represent the concentration required to inhibit 50% of cell growth or viability. Lower values indicate higher cytotoxicity.
Unraveling the Mechanisms: Signaling Pathways
The anti-inflammatory and anticancer effects of delphinidin and its glycosides are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anti-inflammatory Signaling
Delphinidin exerts its anti-inflammatory effects primarily by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. Glycosides like delphinidin-3-sambubioside have also been shown to downregulate these pathways[6].
Caption: Delphinidin's anti-inflammatory mechanism.
Anticancer Signaling
The anticancer activity of delphinidin involves the modulation of multiple signaling pathways that control cell survival, proliferation, and apoptosis. Key pathways inhibited by delphinidin include PI3K/Akt and MAPK, which are often dysregulated in cancer.
Caption: Delphinidin's anticancer signaling pathways.
Experimental Corner: Key Methodologies
Reproducibility and standardization are paramount in scientific research. This section details the common experimental protocols used to assess the bioactivity of delphinidin and its glycosides.
DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample preparation: Delphinidin aglycone and its glycosides are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of compounds.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. The transport of a compound across this monolayer is measured to assess its permeability.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound (delphinidin aglycone or glycoside) is added to the apical (AP) side (representing the intestinal lumen) of the transwell. The appearance of the compound in the basolateral (BL) side (representing the bloodstream) is monitored over time.
-
Sample Analysis: Samples are collected from both the AP and BL compartments at different time points and the concentration of the compound is quantified using analytical techniques such as HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Caption: Caco-2 permeability assay workflow.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated forms of NF-κB or MAPK proteins).
Protocol:
-
Cell Treatment: Cells are treated with delphinidin aglycone or glycosides for a specific duration.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-NF-κB) and then with secondary antibodies conjugated to an enzyme or fluorophore.
-
Detection: The protein bands are visualized using a detection reagent, and the band intensities are quantified to determine the relative protein expression levels.
Conclusion
The choice between delphinidin aglycone and its glycosides for research and development depends on the specific application. The aglycone often demonstrates superior bioactivity in in vitro settings, likely due to its direct interaction with cellular targets. However, glycosylation plays a crucial role in enhancing the stability and potentially the in vivo bioavailability of delphinidin, which may lead to significant physiological effects. Further head-to-head comparative studies under identical experimental conditions are necessary to fully elucidate the structure-activity relationships and to guide the selection of the most appropriate form of delphinidin for therapeutic and nutraceutical applications. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising natural compound.
References
A Comparative Analysis of the Efficacy of Delphinidin Chloride and its Metabolite, Gallic Acid
For Immediate Release
This guide provides a detailed comparison of the biological efficacy of Delphinidin chloride, a naturally occurring anthocyanidin, and its principal metabolite, gallic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective activities, supported by experimental data and methodologies.
Introduction
Delphinidin is a prominent anthocyanidin found in pigmented fruits and vegetables. Upon ingestion, it is known to be unstable and rapidly degrades, with gallic acid being a major breakdown product.[1][2][3][4][5] Understanding the comparative efficacy of the parent compound and its metabolite is crucial for evaluating the therapeutic potential of delphinidin-rich extracts and for the development of new therapeutic agents. This guide compares their performance in key biological assays, details the experimental protocols used for these evaluations, and visualizes the signaling pathways they modulate.
Quantitative Data Comparison
The following table summarizes the quantitative data from studies directly comparing the bioactivity of this compound and gallic acid.
| Biological Activity | Assay | Concentration | This compound | Gallic Acid | Source |
| Antioxidant Activity | Ferric Reducing Ability of Plasma (FRAP) | ≥10 µM | Higher reducing activity | Lower reducing activity | [1][3] |
| Oxygen-centered radical generation (EPR) | 10 µM - 100 µM | Higher radical generation | Lower radical generation | [1] | |
| DPPH Radical Scavenging | IC50: 80 µM | - | [6] | ||
| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Cytotoxic | Cytotoxic | [1][3][4] |
| H₂O₂-induced cytotoxicity in HUVECs | 10 µM | No significant protection | ~40% protection | [1] | |
| Breast Cancer Cells (MCF7) | IC50: 120 µM | - | [6] | ||
| Cellular Protection | Protection against pyrogallol-induced GSH depression in HUVECs | 100 nM | Significant protection | Similar protection | [1] |
| Protection against pyrogallol-induced GSH depression in HUVECs | 1 µM | Significant protection | Full protection | [1] | |
| Immunomodulation | Regulatory T cell (Treg) Differentiation | Not specified | Promotes differentiation | Promotes differentiation | [7] |
| T cell Activation in Tumor Microenvironment | 100–600 µg/mL | Decreases T cell activation | Decreases T cell activation | [8] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Antioxidant Activity Assays
This assay measures the reducing potential of an antioxidant.
-
Reagent Preparation: A fresh FRAP reagent is prepared by mixing 10 mM 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, 20 mM FeCl₃·6H₂O, and 0.3 M sodium acetate buffer (pH 3.6) in a 1:1:10 ratio.
-
Procedure: 100 µL of the test sample (this compound or gallic acid) is mixed with 900 µL of the FRAP reagent.
-
Measurement: The absorbance is measured at 593 nm after a 4-minute incubation period.[3]
EPR is used to detect free radical generation.
-
Sample Preparation: this compound and gallic acid are prepared at concentrations ranging from 1 nM to 100 µM in phenol red-free tissue culture medium at 37°C. Tempone-H (a spin trap) is added to a final concentration of 2 mM.
-
Measurement: EPR spectra are recorded to detect the generation of oxygen-centered radicals. An increase in the signal compared to the medium alone indicates pro-oxidant activity, while a decrease indicates antioxidant (scavenging) activity.[1]
Cell-Based Assays
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or gallic acid for a specified period (e.g., 24 hours).
-
Procedure: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
This assay quantifies the total intracellular glutathione (GSH), a key antioxidant.
-
Cell Treatment: HUVECs are seeded and treated with an oxidant (e.g., pyrogallol) in the presence or absence of this compound or gallic acid.
-
Cell Lysis: After treatment, cells are lysed to release intracellular contents.
-
Procedure: The assay is typically performed using a commercially available kit, following the manufacturer's instructions. This usually involves a reaction where GSH causes the reduction of a chromogen, leading to a color change.
-
Measurement: The absorbance is measured at the appropriate wavelength, and the GSH concentration is determined by comparison to a standard curve.[1]
This assay evaluates the effect of the compounds on the differentiation of T cells into Tregs.
-
Cell Isolation: Naive CD4+ T cells are isolated from spleen and lymph nodes.
-
Cell Culture: The isolated T cells are cultured under Treg-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.
-
Treatment: this compound or gallic acid is added to the culture medium.
-
Analysis: After a few days of culture, the percentage of Treg cells (typically identified by the expression of the transcription factor Foxp3) is determined by flow cytometry.[7]
Signaling Pathways and Mechanisms of Action
Both this compound and gallic acid exert their biological effects by modulating various intracellular signaling pathways.
This compound Signaling
Delphinidin has been shown to influence key pathways involved in cell survival, apoptosis, and inflammation. It can inhibit the activity of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and modulate downstream pathways such as MAPK and JAK/STAT3.
Gallic Acid Signaling
Gallic acid also modulates multiple signaling pathways, often overlapping with those affected by delphinidin. It has been shown to impact the PI3K/AKT, MAPK, and Wnt/β-catenin pathways, which are critical in cancer progression and inflammation.
Experimental Workflow: Comparative Antioxidant Analysis
The following diagram illustrates a typical workflow for comparing the antioxidant properties of this compound and its metabolite, gallic acid.
References
- 1. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 7. This compound and Its Hydrolytic Metabolite Gallic Acid Promote Differentiation of Regulatory T cells and Have an Anti-inflammatory Effect on the Allograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Delphinidin Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of Delphinidin chloride, presenting a comparative analysis with other relevant compounds. The information is supported by experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound and its alternatives. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes
| Compound | Target/Assay | Cell Line/System | IC50 / Effect | Reference |
| Delphinidin | COX-2 Expression | RAW 264.7 Macrophages | Potent Inhibition | [1] |
| TNF-α Expression | JB6 P+ Cells | More effective than resveratrol (40 µM) | [2] | |
| Histone Acetyltransferases (p300/CBP) | - | ~30 µM | [2] | |
| Human Carbonyl Reductases | - | 16 µM | [2] | |
| UGTs and GSTs | - | 150 µM | [2] | |
| Cyanidin | COX-1 | - | 90 µM | |
| COX-2 | - | 60 µM | ||
| DPPH Radical Scavenging | - | 63 µM | ||
| Quercetin | IL-6 Production | LPS-stimulated Neutrophils | Inhibition at 40 µM | [3] |
| IL-6 Induced STAT3 Activation | A549 Cells | Down-regulation at 66 µM (IC50 for apoptosis) | [4] | |
| Indomethacin | COX-1 Inhibition | - | Comparable to novel benzimidazole derivatives | [5] |
| COX-2 Inhibition | - | Comparable to novel benzimidazole derivatives | [5] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Effect | Reference |
| Delphinidin | Carrageenan-induced Paw Edema (Rat) | Not Specified | Attenuated edema | [6] |
| Spinal Cord Injury (Rat) | 40 or 200 mg/kg | Suppressed TNF-α and IL-6 activities | [7] | |
| Indomethacin | Carrageenan-induced Paw Edema (Rat) | 10 mg/kg | 46.5% inhibition of edema | |
| Carrageenan-induced Paw Edema (Rat) | 0.66-2 mg/kg | Inhibited edema | ||
| Dexamethasone | Carrageenan-induced Paw Edema (Rat) | Not Specified | Completely prevented increase in NGF | |
| LPS-challenged Rats | 0.005 to 2.25 mg/kg | High inhibition of inflammatory mediators |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess anti-inflammatory effects.
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to evaluate the effect of a test compound on the production of inflammatory mediators in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the comparator compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
b. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
d. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.
a. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 150-200g.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment.
b. Experimental Procedure:
-
Divide the rats into different groups (n=6 per group):
-
Control group (vehicle).
-
This compound treated groups (various doses).
-
Comparator compound treated groups (e.g., Indomethacin, 10 mg/kg).
-
-
Administer the test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory effects of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. jcpjournal.org [jcpjournal.org]
- 3. Antioxidant and Potentially Anti-Inflammatory Activity of Anthocyanin Fractions from Pomace Obtained from Enzymatically Treated Raspberries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Delphinidin Chloride in Combination Chemotherapy
For researchers and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. A growing body of evidence points to the potential of natural compounds to enhance the efficacy of conventional chemotherapy agents. Among these, Delphinidin chloride, a potent anthocyanidin found in pigmented fruits and vegetables, has emerged as a promising candidate for synergistic combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data and detailed methodologies.
This compound has been shown to exhibit anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer cell lines.[1] Its therapeutic potential is significantly amplified when used in combination with standard chemotherapeutic agents, leading to enhanced cancer cell death and the potential to overcome drug resistance. This guide will delve into the synergistic interactions of this compound with paclitaxel, doxorubicin, cisplatin, and 5-fluorouracil, presenting key quantitative data and elucidating the underlying molecular mechanisms.
Comparative Analysis of Synergistic Efficacy
The synergistic effect of this compound in combination with various chemotherapy drugs has been evaluated in different cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the enhanced cytotoxicity of the combination therapies.
| Combination Therapy | Cancer Cell Line | IC50 this compound (µM) | IC50 Chemotherapy Drug (µM) | IC50 Combination | Combination Index (CI) | Reference |
| Delphinidin + Paclitaxel | SKOV3 (Ovarian) | Not specified | Not specified | Not specified | Synergistic | [2] |
| Delphinidin + 3-Bromopyruvate | PEO1 (Ovarian) | <100 | 18.7 | Synergistic | Synergistic | [3] |
| Delphinidin + 3-Bromopyruvate | SKOV3 (Ovarian) | <100 | 40.5 | Weakly Antagonistic | Weakly Antagonistic | [3] |
Note: Data for Doxorubicin, Cisplatin, and 5-Fluorouracil combinations with this compound is currently limited in publicly available literature and requires further research for a comprehensive quantitative comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SKOV3, PEO1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy drug (e.g., paclitaxel), or a combination of both for 48 hours. A control group with untreated cells should be included.
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (Western Blotting)
Western blotting is employed to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family proteins and caspases.
Protocol:
-
Protein Extraction: Following drug treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software, with β-actin often used as a loading control.
Signaling Pathways and Mechanisms of Synergy
This compound enhances the cytotoxic effects of chemotherapy drugs by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate the experimental workflow and the signaling pathways implicated in these synergistic interactions.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to chemotherapy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Delphinidin and pelargonidin antioxidant activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant activity of flavonoids is paramount. This guide provides a comprehensive head-to-head comparison of two prominent anthocyanidins, delphinidin and pelargonidin, summarizing key experimental data and delving into their mechanisms of action.
Delphinidin and pelargonidin are both naturally occurring plant pigments belonging to the anthocyanidin class of flavonoids, known for their vibrant colors and potent antioxidant properties. Structurally, their primary difference lies in the hydroxylation pattern of the B-ring, a distinction that significantly influences their antioxidant capacity. Delphinidin possesses three hydroxyl groups on its B-ring, while pelargonidin has only one. This structural variance is a key determinant of their free radical scavenging capabilities and their interaction with cellular antioxidant pathways.
Quantitative Comparison of Antioxidant Activity
Experimental data consistently demonstrates that delphinidin exhibits superior antioxidant activity compared to pelargonidin across a range of in vitro assays. This enhanced activity is largely attributed to the greater number of hydroxyl groups on its B-ring, which increases its ability to donate hydrogen atoms and stabilize free radicals.
| Antioxidant Assay | Delphinidin | Pelargonidin | Reference |
| DPPH Radical Scavenging (IC50) | 3.74 µM | 5.25 µM | [1] |
| Superoxide Radical Scavenging (ID50) | 2.4 µM | 456 µM | [2] |
| General Free Radical Scavenging | Marginally Higher | Lower | [3][4] |
IC50/ID50 values represent the concentration required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method used to evaluate the free radical scavenging capacity of antioxidants.
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compounds (delphinidin and pelargonidin) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Superoxide Radical (O2•−) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide radical, a biologically significant reactive oxygen species.
Principle: Superoxide radicals are generated in a non-enzymatic (e.g., phenazine methosulfate-NADH system) or enzymatic (e.g., xanthine/xanthine oxidase system) reaction. The generated superoxide radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT), leading to a color change that can be measured spectrophotometrically. The presence of a superoxide scavenger inhibits this color change.
Protocol (Non-enzymatic):
-
The reaction mixture contains solutions of NADH, NBT, and the test compound (delphinidin or pelargonidin) in a buffer (e.g., phosphate buffer, pH 7.4).
-
The reaction is initiated by adding phenazine methosulfate (PMS).
-
The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).
-
The absorbance is measured at a wavelength of 560 nm.
-
The percentage of superoxide radical scavenging is calculated, and the ID50 value is determined.
Mechanism of Action: Modulation of the Nrf2 Signaling Pathway
Both delphinidin and pelargonidin exert a portion of their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like delphinidin and pelargonidin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.
The activation of the Nrf2-ARE pathway by these anthocyanidins results in the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and various glutathione S-transferases (GSTs). These enzymes play crucial roles in detoxifying reactive oxygen species and electrophiles, thereby bolstering the cell's antioxidant defenses.
Caption: Activation of the Nrf2-ARE signaling pathway by delphinidin and pelargonidin.
Experimental Workflow for Antioxidant Assays
The general workflow for in vitro antioxidant capacity determination involves sample preparation, reaction with a radical-generating system, and measurement of the reaction endpoint.
Caption: General experimental workflow for in vitro antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of delphinidin and pelargonidin: Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pelargonidin reduces the TPA induced transformation of mouse epidermal cells –potential involvement of Nrf2 promoter demethylation - PMC [pmc.ncbi.nlm.nih.gov]
Delphinidin Chloride: A Comparative Review of In Vitro and In Vivo Efficacy
Delphinidin chloride, a common anthocyanin found in pigmented fruits and flowers like grapes, berries, and petunias, has garnered significant attention in preclinical research for its potential health benefits, particularly in cancer prevention and therapy.[1][2][3] As a potent antioxidant, its primary mode of action is attributed to scavenging reactive oxygen species, thereby mitigating oxidative stress.[1] Extensive research has explored its efficacy in both controlled laboratory settings (in vitro) and in living organisms (in vivo), revealing promising but sometimes varied outcomes. This guide provides a comparative overview of the experimental data, offering insights for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Cellular Mechanisms and Molecular Targets
In cell-based assays, this compound has demonstrated significant anti-cancer properties across a variety of cancer cell lines. These studies provide a foundational understanding of its molecular mechanisms.
Quantitative Data Summary: In Vitro Studies
| Cell Line | Cancer Type | Concentration/Dosage | Key Findings | Reference |
| PC-3 | Prostate Cancer | 60-120 µmol/L | Induced apoptosis and G2/M phase cell cycle arrest.[4] | --INVALID-LINK-- |
| HCT-116 | Colon Cancer | 30–240 μM | Decreased cell viability (IC50 ~110 μM), induced apoptosis, and arrested the cell cycle in the G2/M phase.[5] | [NCI-DTP Data] |
| SKOV3 | Ovarian Cancer | 10 µM (with 20 µM paclitaxel) | Synergistic effect with paclitaxel, inhibiting PI3K/Akt and ERK1/2/JNK signaling.[2] | [NCI-DTP Data] |
| A549, SK-MES-1, NCI-H441 | Lung Cancer | 5–100 μM | Reduced cell viability with IC50 values of 55, 58, and 44 μM, respectively.[5] | [NCI-DTP Data] |
| MDA-MB-453, BT474 | HER2+ Breast Cancer | 40-100 µM | Inhibited cell proliferation (IC50 = 40 and 100 μM, respectively) and induced apoptosis.[5][6] | [Chen et al.] |
| LXFL529L, A431 | Various Cancers | Not Specified | IC50 values of 33 μM and 18 μM, respectively.[7] | [Meiers et al.] |
Key Signaling Pathways Modulated by Delphinidin (In Vitro)
Delphinidin has been shown to influence a multitude of signaling pathways critical for cancer cell survival and proliferation.[2] It can induce cell death through apoptosis, autophagy, or necrosis by targeting pathways such as JNK/MAPK and PI3K/Akt/mTOR.[2][5] Furthermore, its anti-angiogenic effects are mediated by targeting receptor tyrosine kinases like EGFR and VEGFR, which act on the Ras-MAPK and PI3K/Akt signaling cascades.[2] Delphinidin also suppresses inflammation by acting on the PI3K/Akt and NF-κB pathways.[2]
Caption: Key signaling pathways modulated by Delphinidin in vitro.
Experimental Protocols: In Vitro Assays
Cell Viability (MTT) Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with this compound as described above.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Following treatment with this compound, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, NF-κB).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy: Animal Models and Tumor Growth Inhibition
While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the physiological effects and therapeutic potential of this compound in a whole organism.
Quantitative Data Summary: In Vivo Studies
| Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| Athymic nude mice | Prostate Cancer (PC-3 xenograft) | 2 mg, i.p. thrice weekly | Significant inhibition of tumor growth; decreased expression of NF-κB/p65, Bcl2, Ki67, and PCNA.[4] | --INVALID-LINK-- |
| Athymic nude mice | Lung Cancer (NCI-H441 or SK-MES-1 xenograft) | 1–2 mg | Significant decline in tumor cell growth; enhanced expression of Ki67, PCNA, and caspase-3; decreased expression of VEGF and CD31.[5] | [NCI-DTP Data] |
| Sprague-Dawley rats | Breast Cancer (MNU-induced) | 100 mg/kg/day (oral) | Reduced cancer incidence by 43.7%; decreased expression of Ki-67.[5] | [Han et al.] |
Experimental Workflow for In Vivo Xenograft Model
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound using a xenograft mouse model.
Caption: Experimental workflow for an in vivo xenograft study.
Experimental Protocols: In Vivo Studies
Xenograft Mouse Model:
-
Human cancer cells (e.g., PC-3) are cultured and harvested.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomly assigned to control and treatment groups.
-
The treatment group receives regular administration of this compound (e.g., intraperitoneal injection), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, Western blot).
Immunohistochemistry (IHC):
-
Excised tumors are fixed in formalin and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with primary antibodies against proteins of interest (e.g., Ki-67, PCNA, NF-κB).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is developed using a chromogenic substrate.
-
Sections are counterstained, dehydrated, and mounted for microscopic examination.
Comparative Analysis: Bridging In Vitro and In Vivo Findings
A direct comparison of in vitro and in vivo data reveals a consistent anti-cancer effect of this compound. For instance, the inhibition of NF-κB signaling and the modulation of Bcl-2 family proteins observed in PC-3 prostate cancer cells in vitro were also confirmed in tumors from delphinidin-treated mice.[4] Similarly, the anti-proliferative effects seen in cell culture, evidenced by decreased cell viability, are mirrored by the reduction in tumor growth and proliferation markers like Ki-67 and PCNA in animal models.[4][5]
However, a notable discrepancy lies in the concentrations required to achieve these effects. The micromolar concentrations used in in vitro studies are often higher than what may be achievable systemically in vivo due to challenges with bioavailability and stability.[8] Delphinidin is sensitive to pH and light and can degrade under physiological conditions.[8] Its absorption in the gastrointestinal tract is also limited.[8] This highlights the importance of formulation and delivery strategies, such as encapsulation in extracellular vesicles, to enhance its in vivo efficacy.[8]
Furthermore, some studies have reported unexpected outcomes. For example, one study found that while delphinidin inhibited the proliferation of endothelial and tumor cells in vitro, it surprisingly promoted tumor growth and metastasis in a syngeneic rat breast cancer model.[9] This underscores the complexity of the tumor microenvironment and the need for careful interpretation when translating in vitro results to in vivo systems.
Conclusion
This compound consistently demonstrates anti-cancer efficacy in both in vitro and in vivo preclinical models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and NF-κB. While there is a good correlation between the molecular effects observed in cell culture and animal studies, the translation of these findings into clinical applications is hampered by the compound's low bioavailability. Future research should focus on optimizing delivery systems to improve its stability and systemic exposure, as well as further elucidating its complex interactions within the tumor microenvironment to fully realize its therapeutic potential.
References
- 1. CAS 528-53-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancement of the Anti-Angiogenic Effects of Delphinidin When Encapsulated within Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Delphinidin Chloride
This document provides essential safety and logistical information for the proper disposal of delphinidin chloride, intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear tightly fitting safety goggles.[1]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[1]
-
Ventilation: Handle the material in a well-ventilated place.[1]
-
Spill Management: In the event of a spill, avoid dust formation.[1] Collect the material mechanically, place it in a suitable, closed container for disposal, and prevent it from entering drains.[1][2] Discharge into the environment must be avoided.[1]
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as chemical waste. It should not be disposed of in the regular trash or down the drain.[1][2][3]
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound solid waste or solutions containing this compound.
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][4][5]
-
Keep aqueous waste separate from organic solvent waste.[6]
Step 2: Containerization
-
Place this compound waste into a suitable, dedicated, and clearly labeled waste container.[1][7] The container must be compatible with the chemical and have a secure, tight-fitting lid.[6]
-
Keep the waste container closed at all times, except when adding waste.[6][7]
Step 3: Waste Storage
-
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA should be at or near the point of generation, and containers must be inspected weekly for any signs of leakage.[8]
Step 4: Final Disposal
-
The recommended and safest method of disposal is to arrange for pickup by a licensed chemical waste disposal company.[1]
-
Alternatively, the material can be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound or its solutions into sewer systems or drains. [1][2][3] Although some safety data sheets indicate it is not classified as a hazardous substance, general prudent laboratory practices and specific prohibitions on drain disposal must be followed.[3][4][7]
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound should be handled as chemical waste.[3]
-
Containers can be triple-rinsed with a suitable solvent.[1][6] The rinsate must be collected and disposed of as chemical waste.[6]
-
After proper rinsing, labels should be removed, and the container can be offered for recycling or reconditioning.[1][6] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill as per local regulations.[1]
Physicochemical Data
The following table summarizes key physicochemical data for this compound. While not directly procedural, this information is relevant for environmental fate and waste profiling.
| Property | Value | Source |
| Theoretical Oxygen Demand | 1,323 mg/mg | [2][3] |
| Theoretical Carbon Dioxide | 1,949 mg/mg | [2][3] |
| n-octanol/water partition coefficient (log KOW) | 2.14 | [2][3] |
Methodology for Disposal Determination
The disposal procedures outlined are based on a review of Safety Data Sheets (SDS) for this compound and general chemical waste management guidelines from regulatory and advisory bodies.[1][3][7][9] These are not based on specific experimental protocols but on established safety and environmental protection standards for laboratory chemicals.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for safe and compliant this compound disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Delphinidin Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Delphinidin chloride, a naturally occurring anthocyanidin found in pigmented fruits and vegetables. Adherence to these procedural steps will help ensure safe operational workflow and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemical impermeable gloves, specifically Nitrile rubber (NBR).[2][3] | Prevents skin contact and absorption. |
| Material Thickness: >0.11 mm.[2][3] | Ensures adequate barrier protection. | |
| Breakthrough Time: >480 minutes (permeation: level 6).[2][3] | Provides long-lasting protection during handling procedures. | |
| Body Protection | Fire/flame resistant and impervious clothing.[1] | Protects against spills and potential fire hazards, as the compound can be combustible.[4] |
| Respiratory Protection | A full-face respirator or a dust mask (type N95, US) should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely.[1][5] | Prevents inhalation of fine particles which may cause respiratory irritation. |
Emergency First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational Plan for Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps for the safe management of this compound.
Caption: Workflow for the Safe Handling and Storage of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Restrictions: Do not contaminate water, foodstuffs, animal feed, or seeds with the chemical.[1] Discharge into sewer systems is prohibited.[1]
Contaminated Packaging Disposal:
-
Decontamination: Containers can be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1]
-
Final Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
This compound Signaling Pathway Inhibition
Delphinidin has been shown to exhibit anticancer activity by modulating various signaling pathways. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
